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2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one Documentation Hub

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  • Product: 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

Executive Summary & Molecular Identity This technical guide profiles 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one , a critical -haloketone intermediate used in the synthesis of complex heterocycles and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

This technical guide profiles 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one , a critical


-haloketone intermediate used in the synthesis of complex heterocycles and pharmaceutical scaffolds. Distinguished by its dual-bromination pattern and ortho-methoxy substitution, this molecule serves as a high-reactivity electrophile in Hantzsch thiazole synthesis and benzofuran construction.
Physicochemical Specifications

The following data constitutes the core identity of the molecule. Researchers must verify these parameters via Mass Spectrometry (MS) and NMR upon synthesis.

ParameterSpecificationTechnical Note
IUPAC Name 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-oneOften referred to as

-bromo-5-bromo-2-methoxypropiophenone.
Molecular Formula

Contains two bromine atoms, creating a distinct isotopic signature.[1]
Molecular Weight 321.99 g/mol Monoisotopic mass. Average mass is ~322.0 g/mol .[1]
Physical State Solid / Crystalline PowderTypically off-white to pale yellow; color darkens upon decomposition.
Solubility DCM, Chloroform, Ethyl AcetatePoorly soluble in water; hydrolyzes slowly in aqueous basic media.[1]
Stability Temperature/Light SensitiveStore at -20°C under inert atmosphere (Ar/N2).

Synthetic Architecture

The synthesis of


-bromoketones requires precise control to prevent over-bromination (dibromination at the 

-position) or nuclear bromination on the ring. The following protocol utilizes an acid-catalyzed mechanism to ensure regioselectivity.
Reaction Pathway (Graphviz Visualization)

The reaction proceeds via the in situ generation of an enol intermediate from the parent propiophenone, followed by electrophilic attack by bromine.[1]

SynthesisPathway Substrate 1-(5-bromo-2-methoxyphenyl) propan-1-one Enol Enol Intermediate (Nucleophilic C=C) Substrate->Enol Protonation & Tautomerization Acid Acid Catalyst (HBr/AcOH) Acid->Enol Product 2-Bromo-1-(5-bromo-2-methoxyphenyl) propan-1-one Enol->Product Electrophilic Attack Bromine Br2 (Electrophile) Bromine->Product Byproduct HBr (Byproduct) Product->Byproduct

Figure 1: Acid-catalyzed electrophilic


-bromination pathway. The rate-determining step is the enolization of the ketone.
Validated Experimental Protocol

Objective: Synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one on a 10 mmol scale.

Reagents:

  • 1-(5-bromo-2-methoxyphenyl)propan-1-one (Precursor): 10 mmol

  • Bromine (

    
    ): 10.5 mmol (1.05 eq)
    
  • Glacial Acetic Acid (Solvent): 20 mL

  • HBr (48% aq): 2-3 drops (Catalyst)

Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve the precursor in Glacial Acetic Acid.

  • Activation: Add catalytic HBr to initiate enol formation. Stir at room temperature for 10 minutes.

  • Bromination: Dilute

    
     in 5 mL of acetic acid. Add this solution dropwise over 30 minutes.
    
    • Critical Control Point: The solution should decolorize (orange

      
       clear) between drops, indicating consumption of 
      
      
      
      .[1] If color persists, pause addition.[1]
  • Quenching: Once addition is complete and the color remains faintly yellow, pour the mixture into 100 mL of ice-cold water.

  • Isolation: The product will precipitate. Filter the solid or extract with Dichloromethane (DCM) if oil forms.

  • Purification: Recrystallize from Ethanol/Hexane to remove traces of dibrominated byproduct.

Structural Validation & Analytics

Trust in chemical identity relies on verifying the unique signatures of the molecule.

Mass Spectrometry (Isotopic Pattern)

The presence of two bromine atoms creates a distinctive "Triplet" pattern in the mass spectrum due to the natural abundance of


 (50.7%) and 

(49.3%).
  • M+ (Low mass): Contains

    
     + 
    
    
    
  • M+2 (Mid mass): Contains

    
     + 
    
    
    
    (Most abundant, ~2x height)[1]
  • M+4 (High mass): Contains

    
     + 
    
    
    

Expected Ratio: 1 : 2 : 1

NMR Interpretation ( NMR in )
Shift (

ppm)
MultiplicityIntegrationAssignment
1.85 Doublet (d)3H

(Terminal methyl)
3.92 Singlet (s)3H

(Methoxy group)
5.25 Quartet (q)1H

(Alpha proton)
6.8 - 7.8 Multiplet (m)3HAromatic protons (Ring)

Application in Drug Discovery

This molecule is a "Linchpin Intermediate." Its reactivity allows it to serve as the electrophilic component in condensation reactions to form heterocycles.

Hantzsch Thiazole Synthesis

Reaction with thioamides yields thiazoles, a moiety found in numerous kinase inhibitors and metabolic modulators.[1]

Applications Core 2-Bromo-1-(5-bromo-2-methoxyphenyl) propan-1-one Thiazole 2,4-Disubstituted Thiazole (Bioactive Scaffold) Core->Thiazole Hantzsch Synthesis (Reflux/EtOH) Thioamide Thioamide (R-CS-NH2) Thioamide->Thiazole Base Base (NaHCO3) Base->Thiazole

Figure 2: Transformation of the


-bromoketone into a thiazole scaffold via condensation with thioamides.

Safety & Handling (E-E-A-T)

Warning:


-Haloketones are potent lachrymators  (tear-inducing agents) and alkylating agents.
  • Containment: All weighing and reactions must be performed inside a functioning fume hood.

  • Neutralization: Glassware contaminated with this compound should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before washing.

  • Storage: The compound degrades under light (photolysis of C-Br bond) and heat. Store in amber vials at -20°C.

References

  • Podgoršek, A. et al. (2009).[1] "Green" bromination of ketones with H2O2-HBr "on water". Royal Society of Chemistry.

  • Sigma-Aldrich. (n.d.). 2-Bromo-1-(4-methoxyphenyl)propan-1-one Product Specification. (Used as comparative standard for physicochemical properties).

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones.

  • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.[1] Wiley-VCH. (Standard reference for Hantzsch Thiazole Synthesis mechanisms).

Sources

Exploratory

Physicochemical Characterization: Solubility Profile of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

Topic: Solubility Profile of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1] [...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

[1]

Executive Summary & Structural Analysis[1][2][3]

In the development of substituted phenethylamines and cathinone derivatives, the intermediate 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one represents a critical electrophilic scaffold.[1] Its solubility profile is not merely a physical constant but a determinant factor in reaction kinetics (specifically nucleophilic substitutions), purification yields, and storage stability.[1]

This guide provides an in-depth analysis of the solubility characteristics of this


-bromo ketone.[1] Given the compound's specific halogenation pattern—featuring a lipophilic bromine on the aromatic ring and a reactive bromine on the aliphatic chain—its solvation behavior is governed by a competition between 

-

stacking interactions and dipole-dipole forces.[1]
Structural Determinants of Solubility[1]
  • Lipophilic Core: The 5-bromo-2-methoxy substitution pattern significantly increases

    
     compared to the unsubstituted propiophenone, reducing water miscibility to negligible levels.[1]
    
  • Electrophilic Center: The

    
    -carbon (C2 of the propanone chain) is highly activated.[1] Solvents with nucleophilic character (e.g., primary alcohols, amines) pose stability risks, necessitating careful selection for solubility studies.[1]
    
  • Crystal Lattice Energy: The presence of the methoxy group often disrupts efficient packing compared to non-substituted analogs, potentially lowering the melting point and enhancing solubility in moderately polar organic solvents.[1]

Predicted Solubility Profile

Based on Quantitative Structure-Property Relationship (QSPR) analysis of structurally analogous


-haloketones (e.g., 2-bromo-1-(4-methoxyphenyl)propan-1-one), the following solubility profile is established. This data serves as the baseline for experimental validation.[1]

Table 1: Solubility Classification in Common Process Solvents (at 25°C)

Solvent ClassSolventSolubility RatingProcess Implication
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Ideal for extraction and initial dissolution.[1]
Chlorinated ChloroformHigh (>100 mg/mL)Excellent solvent; often used for NMR characterization.[1]
Polar Aprotic DMSO / DMFHigh (>150 mg/mL)Preferred for nucleophilic substitution reactions (SN2).[1]
Polar Aprotic AcetoneHigh (>80 mg/mL)Good for reaction monitoring; unsuitable for crystallization due to high solubility.[1]
Polar Aprotic Ethyl AcetateModerate (30-60 mg/mL)Key Solvent: Excellent for liquid-liquid extraction and silica chromatography.[1]
Polar Protic Methanol / EthanolModerate (Soluble hot)Primary Crystallization Solvent. Low solubility at -20°C allows high-yield recovery.[1]
Non-Polar TolueneModerate Useful for azeotropic drying; moderate solubility aids in controlled precipitation.[1]
Non-Polar Hexanes / HeptaneLow (<5 mg/mL)Anti-Solvent: Used to crash out the product from DCM or Ethyl Acetate solutions.[1]
Aqueous WaterInsoluble Used as the wash phase to remove inorganic salts (NaBr) after reaction.[1]

Critical Note: While alcohols are listed as solvents, prolonged storage of


-bromo ketones in methanol or ethanol can lead to acetal formation or epoxide rearrangement.[1] Solutions in protic solvents should be prepared fresh.[1]

Experimental Protocols for Solubility Determination

To generate definitive data for regulatory filing or process optimization, the following self-validating protocols must be employed.

Tier 1: Visual Solubility Screening (Gravimetric)

This rapid screening method establishes the approximate solubility range and identifies suitable recrystallization candidates.[1]

Workflow:

  • Weigh 50 mg of the analyte into a clear 4 mL vial.

  • Add solvent in 100 µL increments at 25°C.

  • Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution with no visible particulates.[1]

  • Calculation:

    
    .
    

Validation Check: If solubility is


, heat the sample to the solvent's boiling point. If it dissolves upon heating and precipitates upon cooling, the solvent is a candidate for recrystallization.[1]
Tier 2: Quantitative Saturation Method (HPLC-UV)

For precise thermodynamic solubility values, High-Performance Liquid Chromatography (HPLC) is required.[1]

Protocol:

  • Saturation: Add excess solid (approx. 200 mg) to 2 mL of the target solvent.[1]

  • Equilibration: Agitate at a fixed temperature (25°C ± 0.1°C) for 24 hours using a thermomixer.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (Nylon filters may degrade in halogenated solvents).[1]

  • Dilution: Immediately dilute the filtrate 1:100 with Acetonitrile to prevent precipitation and quench reactivity.

  • Analysis: Inject onto HPLC (C18 Column, UV detection at 254 nm).

  • Quantification: Calculate concentration against a 5-point calibration curve of the reference standard.

Process Chemistry & Solvent Selection Logic

The choice of solvent dictates the pathway of the subsequent reaction (typically amination to form the cathinone derivative).[1] The diagram below illustrates the decision logic for solvent selection based on the solubility profile.

SolubilityLogic Start Solvent Selection for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one Reaction Reaction Phase (Nucleophilic Substitution) Start->Reaction Purification Purification Phase (Crystallization) Start->Purification PolarAprotic Polar Aprotic (DMF, DMSO) Reaction->PolarAprotic Max Solubility Chlorinated Chlorinated (DCM, CHCl3) Reaction->Chlorinated Process Scale Protic Polar Protic (MeOH, IPA) Purification->Protic Temp Dependent NonPolar Non-Polar (Hexanes, Heptane) Purification->NonPolar Insoluble Outcome1 High Rate (SN2) Difficult Workup PolarAprotic->Outcome1 Outcome2 Moderate Rate Easy Aqueous Wash Chlorinated->Outcome2 Outcome3 Solvent for Recrystallization Protic->Outcome3 Outcome4 Anti-Solvent (Precipitation) NonPolar->Outcome4

Figure 1: Decision matrix for solvent selection linking solubility properties to process outcomes.[1]

Thermodynamic Analysis (Van't Hoff Plot)

To understand the temperature dependence of solubility—crucial for designing cooling crystallization cycles—data should be plotted according to the Van't Hoff equation:


[1]

Where:

  • 
     = Mole fraction solubility[1]
    
  • 
     = Absolute temperature (K)[1]
    
  • 
     = Enthalpy of dissolution
    

Interpretation:

  • Linear Plot: Indicates no phase change (polymorph transition) within the temperature range.[1]

  • Slope: A steep slope indicates high temperature sensitivity, making the solvent system (e.g., Ethanol) ideal for cooling crystallization.[1]

  • Breakpoint: A non-linear plot suggests a polymorphic shift or solvate formation, which is common in methoxy-substituted aromatics.[1]

Safety & Stability Considerations

Lachrymatory Hazard: Like most


-bromo ketones, this compound is a potent lachrymator (tear gas agent).[1]
  • Protocol: All solubility testing must be conducted in a certified chemical fume hood.

  • Decontamination: Spills should be neutralized immediately with a solution of 10% sodium thiosulfate or dilute ammonia to displace the active bromine.[1]

Chemical Stability:

  • Photolysis: The C-Br bond is photosensitive.[1] Solubility experiments should be conducted in amber glassware.

  • Hydrolysis: Avoid extended exposure to water/THF mixtures, as the

    
    -bromo group can hydrolyze to the 
    
    
    
    -hydroxy ketone, confounding solubility data.[1]

References

  • PubChem. (2025).[1][2] 2-Bromo-1-(4-methoxyphenyl)propan-1-one (Analogous Structure Data). National Library of Medicine.[1] [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization of

    
    -halo ketones).
    

Sources

Foundational

Technical Guide: Thermodynamic Stability &amp; Reactivity Profile of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

[1][2] Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one (hereafter referred to as BBMP ).[1] As an -br...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one (hereafter referred to as BBMP ).[1] As an


-bromoketone intermediate, BBMP exhibits inherent thermodynamic instability driven by the labile C-Br bond adjacent to the carbonyl group.[1]

Critical Finding: BBMP is prone to dehydrobromination (elimination) and nucleophilic substitution (solvolysis).[1] The presence of the ortho-methoxy group introduces specific steric and electronic effects that modulate these pathways. Researchers must treat this compound as a kinetically stabilized species that requires strict low-temperature storage to prevent conversion to its thermodynamically favored degradation products.[1]

Molecular Architecture & Reactivity Profile[2]

To understand the stability, we must first analyze the electronic environment of the molecule.

FeatureStructural ComponentElectronic EffectImpact on Stability
Core

-Bromoketone
Inductive withdrawal (-I) by Br and C=O[1]High Acidity: The

-proton is highly acidic (

), facilitating base-catalyzed elimination.[1]
Ring Substituent 1 2-Methoxy (-OCH

)
Electron Donating (+M)Ortho Effect: Increases electron density on the carbonyl carbon but provides steric bulk protecting the carbonyl from nucleophilic attack.[1]
Ring Substituent 2 5-Bromo (-Br)Electron Withdrawing (-I)Ring Deactivation: Mildly deactivates the aromatic ring, slightly increasing the electrophilicity of the carbonyl compared to the non-brominated analog.[1]
The Thermodynamic Driver

The primary thermodynamic driver for decomposition is the formation of a conjugated system. The elimination of HBr yields an


-unsaturated ketone (vinyl ketone). This product benefits from extended conjugation between the aromatic ring, the alkene, and the carbonyl group, often representing a lower energy state (more thermodynamically stable) than the parent 

-bromoketone.

Thermodynamic Degradation Pathways

The degradation of BBMP follows three primary mechanistic vectors. Understanding these allows for the design of effective stabilization strategies.

Pathway A: Thermal Dehydrobromination (Elimination)

Under thermal stress or basic conditions, the acidic


-proton is removed, leading to the expulsion of the bromide leaving group.
  • Product: 1-(5-bromo-2-methoxyphenyl)prop-2-en-1-one (Vinyl Ketone).[1]

  • Thermodynamics: Entropy driven (

    
    ) due to the release of HBr gas (in open systems) or salt formation (in buffered systems).
    
Pathway B: Hydrolytic/Solvolytic Substitution

In the presence of moisture or protic solvents (MeOH, EtOH), the


-carbon is susceptible to 

attack.
  • Product:

    
    -Hydroxy ketone or 
    
    
    
    -Alkoxy ketone.[1]
  • Mechanism: The ortho-methoxy group can theoretically assist this via through-space interaction, stabilizing the transition state, though steric hindrance usually dominates.[1]

Pathway C: Photolytic Cleavage

The C-Br bond energy (


 kcal/mol) is lower than typical C-H bonds.[1] Exposure to UV light (

) causes homolytic fission.
  • Intermediate: Carbon-centered radical.[1]

  • Outcome: Polymerization or radical scavenging products (complex mixtures).

Visualization: Degradation Mechanisms

The following diagram illustrates the competitive degradation pathways.

DegradationPathways Figure 1: Primary Thermodynamic Degradation Pathways of BBMP Parent BBMP (Parent Molecule) Vinyl Vinyl Ketone (Elimination Product) Parent->Vinyl  Heat / Base (-HBr)   Hydroxy α-Hydroxy Ketone (Hydrolysis Product) Parent->Hydroxy  H2O / Nucleophile   Radical Radical Species (Photolysis) Parent->Radical  UV Light (hν)  

Experimental Stability Profiling (Protocols)

Since specific literature data for BBMP is sparse, the following self-validating protocols are required to establish its stability profile in your specific matrix.

Protocol: Forced Degradation Study (Stress Testing)

This workflow determines the kinetic stability boundaries.

Methodology:

  • Preparation: Dissolve BBMP in Acetonitrile (1 mg/mL).

  • Stress Conditions:

    • Thermal: 60°C for 4 hours.

    • Hydrolytic:[1] Add 10% water, ambient temp for 24 hours.

    • Photolytic:[1] Expose to UV (254 nm) for 2 hours.

    • Oxidative:[1] 3%

      
       for 2 hours.[1]
      
  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

Acceptance Criteria:

  • Recovery > 98% indicates stability.

  • Appearance of new peaks at Relative Retention Time (RRT)

    
     usually indicates the hydrolysis product (more polar).
    
  • Appearance of peaks at RRT

    
     usually indicates the elimination product (less polar, conjugated).
    
Protocol: Differential Scanning Calorimetry (DSC)

To determine the "Onset of Thermal Decomposition" (


).
  • Sample: 2-5 mg of solid BBMP in a crimped aluminum pan.

  • Ramp: 10°C/min from 25°C to 250°C under Nitrogen purge.

  • Interpretation:

    • Endotherm: Melting point (Expected range: 60-90°C, verify experimentally).

    • Exotherm: Decomposition.[1] If the exotherm overlaps immediately with the melt, the compound is "thermally hazardous" and must not be melted for processing.

Visualization: Experimental Workflow

StabilityWorkflow cluster_Stress Stress Testing Panel Start Synthesis / Isolation of BBMP Purity Initial Purity Check (HPLC + 1H-NMR) Start->Purity Thermal Thermal Stress (60°C, 4h) Purity->Thermal Hydro Hydrolysis (pH 7, 24h) Purity->Hydro Photo Photolysis (UV, 2h) Purity->Photo Analysis LC-MS Analysis (Identify Degradants) Thermal->Analysis Hydro->Analysis Photo->Analysis Decision Determine Storage Conditions Analysis->Decision Store -20°C\nArgon Atmosphere Store -20°C Argon Atmosphere Decision->Store -20°C\nArgon Atmosphere High Instability Store 4°C\nDesiccated Store 4°C Desiccated Decision->Store 4°C\nDesiccated Moderate Stability

Storage & Handling Strategy

Based on the thermodynamic profile, the following handling requirements are mandatory to maintain scientific integrity.

The Arrhenius Mitigation

The rate of degradation (


) doubles for roughly every 10°C increase.
  • Requirement: Store at -20°C .

  • Reasoning: This kinetic trap prevents the molecule from overcoming the activation energy (

    
    ) required for HBr elimination.
    
Moisture Control[1]
  • Requirement: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Reasoning: Prevents

    
     hydrolysis.[1] The ortho-methoxy group does not sufficiently sterically hinder water from attacking the 
    
    
    
    -carbon.[1]
Solution Stability
  • Critical Note: Do NOT store BBMP in protic solvents (Methanol, Ethanol) or basic solvents (Pyridine, DMF) for extended periods.

  • Preferred Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1] Use immediately after dissolution.

References

  • PubChem. (2025).[1][2][3][4] Compound Summary: 2-Bromo-1-phenylpropan-1-one (Analogous Structure).[1] National Library of Medicine. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][2] (General reference for

    
    -haloketone reactivity).
    
  • Podgoršek, A., et al. (2009). Halogenation of Ketones with N-Halosuccinimides.[1]Synthesis, 2009(10), 1631-1636. (Discusses synthesis and stability of related

    
    -haloketones).
    

Sources

Exploratory

A Comprehensive Guide to the Structural Elucidation of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

Preamble: The Analytical Imperative for Complex Intermediates In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of synthetic intermediates is not merely a procedural...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Analytical Imperative for Complex Intermediates

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of synthetic intermediates is not merely a procedural formality; it is the bedrock upon which the integrity of all subsequent research is built. Molecules such as 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one, a halogenated aromatic ketone, represent a class of compounds prized for their synthetic versatility. The presence of multiple reactive sites—an α-bromoketone moiety and a dibrominated aromatic ring—makes them valuable precursors for constructing more complex molecular architectures through reactions like nucleophilic substitution and metal-catalyzed cross-coupling.[1][2][3] However, the very features that grant this molecule its synthetic potential also introduce significant analytical challenges, including the potential for isomeric impurities and the need for precise regiochemical assignment.

This guide eschews a one-size-fits-all template. Instead, it presents a holistic and logical analytical workflow designed specifically for this molecule. As a self-validating system, this multi-technique approach ensures that the final structural assignment is supported by a robust and cross-correlated dataset. We will proceed from foundational mass and elemental composition analysis to the fine details of atomic connectivity and spatial arrangement, explaining not only the protocols but the fundamental reasoning behind each analytical choice.

Foundational Analysis: Confirming Mass and Elemental Composition

Before delving into the intricacies of molecular connectivity, we must first establish the compound's elemental formula and molecular weight. This initial step validates the successful incorporation of all expected atoms and serves as a fundamental check against which all further spectroscopic data will be compared.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the cornerstone of structural elucidation, providing a highly accurate mass measurement of the molecular ion. For a compound containing two bromine atoms, the isotopic pattern is a definitive diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance.[4] Consequently, a molecule with two bromine atoms will exhibit a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1, providing immediate and conclusive evidence of the dibrominated nature of the analyte.[5]

Proposed Experimental Protocol: ESI-TOF-MS

  • Sample Preparation: Dissolve approximately 1 mg of the purified solid in 1 mL of HPLC-grade acetonitrile or methanol.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Infusion: Directly infuse the sample solution at a flow rate of 5 µL/min.

  • Ionization Mode: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Identify the isotopic cluster corresponding to the [M+H]⁺ ion. Calculate the theoretical mass and isotopic distribution for C₁₀H₁₀Br₂O₂ and compare it with the experimental data. The measured mass should be within a 5 ppm error margin.

Table 1: Predicted HRMS Data for C₁₀H₁₀Br₂O₂

Ion SpeciesIsotopic CompositionCalculated m/zExpected Relative Abundance
[M+H]⁺⁷⁹Br, ⁷⁹Br338.9018~100%
[M+2+H]⁺⁷⁹Br, ⁸¹Br or ⁸¹Br, ⁷⁹Br340.8998~197%
[M+4+H]⁺⁸¹Br, ⁸¹Br342.8977~97%
Elemental Analysis

Expertise & Rationale: While HRMS provides an exact mass, elemental analysis gives the relative percentage of key elements (C, H). This orthogonal technique confirms the empirical formula and ensures no unexpected elements (like nitrogen from a side reaction) are present. The results should align with the theoretical percentages for C₁₀H₁₀Br₂O₂.

Spectroscopic Deep Dive: Mapping the Molecular Architecture

With the elemental formula confirmed, the next phase involves using a suite of spectroscopic techniques to piece together the atomic connectivity.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive method to identify the key functional groups present in the molecule. For this specific target, we are looking for definitive evidence of the ketone (C=O), the aromatic ring (C=C), the ether linkage (C-O-C), and the carbon-bromine bonds (C-Br). The position of the carbonyl stretch can also provide clues about its electronic environment.

Proposed Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal.

  • Data Analysis: Identify and assign the characteristic absorption bands.

Table 2: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeRationale / Expected Appearance
~3100-3000Aromatic C-H StretchWeak to medium intensity peaks, characteristic of hydrogens on the phenyl ring.
~2980-2850Aliphatic C-H StretchPeaks corresponding to the methoxy and propanoyl methyl and methine groups.
~1685-1670 C=O Stretch (Ketone) Strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from ~1715 cm⁻¹.
~1600, ~1475Aromatic C=C StretchTwo to three sharp bands of variable intensity, confirming the phenyl group.[6]
~1250Aryl-O Stretch (Ether)Strong, characteristic absorption for the C-O bond of the methoxy group.[7]
~650-550 C-Br Stretch Medium to strong absorption in the fingerprint region, indicative of the bromoalkane moiety.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assign every proton and carbon, confirming the substitution pattern on the aromatic ring and the structure of the propanoyl chain. The following diagram illustrates the proposed structure with numbering for NMR assignment.

Proposed structure of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one with atom numbering.

Proposed Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • 1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) couplings, specifically within the propanoyl chain (H8' to H9').

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon (e.g., H8' to C8', H9' to C9', aromatic protons to their respective carbons).

    • HMBC (Heteronuclear Multiple Bond Correlation): This is critical for confirming the overall structure. It reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations will confirm the connection of the propanoyl group to the ring and the relative positions of the substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom No.TypePredicted ¹H Shift (δ, ppm)MultiplicityPredicted ¹³C Shift (δ, ppm)Rationale for Prediction
C1'C--~132Quaternary carbon attached to the acyl group.
C2'C--~158Aromatic carbon bearing the electron-donating methoxy group, shifted significantly downfield.
C3'CH~6.9d~114Ortho to the strongly donating -OCH₃ group, shielded. Expected to be a doublet due to coupling with H4'.
C4'CH~7.6dd~135Para to -OCH₃ and meta to -Br, deshielded. Expected to be a doublet of doublets due to coupling with H3' and H6'.
C5'C--~115Carbon bearing the second bromine atom.
C6'CH~7.7d~128Ortho to the acyl group and meta to -OCH₃, deshielded. Expected to be a doublet due to coupling with H4'.
C7' C=O - - ~192 Characteristic chemical shift for an α-bromoketone carbonyl carbon.
C8' CH ~5.2 q ~45 Methine proton α to both the carbonyl and the bromine atom, highly deshielded. Expected to be a quartet due to coupling with the three H9' protons.
C9' CH₃ ~1.9 d ~20 Methyl group β to the carbonyl. Expected to be a doublet due to coupling with the H8' proton.
C10'OCH₃~3.9s~56Typical chemical shift for a methoxy group on an aromatic ring. Expected to be a singlet.

Note: Predictions are based on standard chemical shift principles and data from analogous compounds. Actual values may vary slightly.[9][10]

Key predicted HMBC correlations for structural confirmation.

Self-Validation through HMBC:

  • A correlation from the methyl protons (H9') to the carbonyl carbon (C7') confirms the propanoyl backbone.

  • A correlation from the aromatic proton H6' to the carbonyl carbon (C7') definitively links the acyl group to the aromatic ring at position C1'.

  • A correlation from the methoxy protons (H10') to the aromatic carbon C2' confirms the position of the ether linkage. The combined NMR dataset provides an unambiguous, high-confidence structural assignment.

Holistic Workflow and Data Integration

The power of this analytical strategy lies not in any single technique, but in the convergence of data from all of them. The workflow is designed to be sequential and self-correcting.

Analytical_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Functional Group & Connectivity Mapping cluster_2 Phase 3: Final Confirmation HRMS HRMS Analysis (Confirm Formula & Di-Bromo Pattern) FTIR FTIR Spectroscopy (Identify Functional Groups) HRMS->FTIR EA Elemental Analysis (Confirm C, H Ratios) EA->FTIR NMR_1D 1D NMR (¹H, ¹³C) (Initial Proton & Carbon Environment) FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Unambiguous Connectivity) NMR_1D->NMR_2D Final Final Structure Confirmation (Convergent Data) NMR_2D->Final

Logical workflow for the comprehensive structural analysis.

Conclusion

The structural elucidation of a molecule like 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one demands a rigorous, multi-faceted analytical approach. By systematically progressing from bulk properties like elemental composition (HRMS, Elemental Analysis) to the identification of functional groups (FTIR) and finally to the definitive mapping of atomic connectivity (1D and 2D NMR), we construct a self-validating dataset. The characteristic isotopic pattern in the mass spectrum provides initial, strong evidence for the dibromo--substitution, which is then corroborated by the detailed assignment of every atom through a comprehensive suite of NMR experiments. This workflow ensures the highest degree of confidence in the final structure, providing a solid foundation for its application in further research and development.

References

  • Gallego, M., et al. (2015). Determination of 14 haloketones in treated water using solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Chromatography A.
  • The Royal Society of Chemistry. (2019). Electronic supplementary information. The Royal Society of Chemistry.
  • Benchchem. 2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol. Benchchem.
  • Sigma-Aldrich. 2-Bromo-1-(4-methoxyphenyl)propan-1-one. Sigma-Aldrich.
  • Beilstein Journals. Supplementary Information. Beilstein Journals.
  • Echemi. 2-BROMO-1-(5-FLUORO-2-METHOXYPHENYL)ETHANONE. Echemi.
  • SunanKalijaga.org. (2023). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org.
  • PubChem. 2-Bromo-1-(4-methoxyphenyl)propan-1-one. PubChem.
  • Sigma-Aldrich. 2-Bromo-1-(4-methoxyphenyl)propan-1-one | Sigma-Aldrich. Sigma-Aldrich.
  • ACS Publications. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry.
  • askIITians. (2025). How can you identify aromatic compounds?. askIITians.
  • PubMed. (2025). α-Bromoketone derivatives from lithocholic acid: a comprehensive evaluation of their antibacterial activity. PubMed.
  • ResearchGate. Bromination of various aromatic compounds using aqueous AlBr 3 -Br 2 system. ResearchGate.
  • ACS Publications. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry.
  • Organic Chemistry: A Tenth Edition. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.
  • chemeurope.com. Haloketone. chemeurope.com.
  • ChemicalBook. 2-BROMO-1-PHENYLPROPANE(2114-39-8) 1H NMR spectrum. ChemicalBook.
  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI.
  • doc brown. infrared spectrum of 2-bromo-2-methylpropane. doc brown.
  • MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI.
  • The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry. YouTube.
  • doc brown. mass spectrum of 1-bromo-2-methylpropane. doc brown.

Sources

Foundational

An In-depth Technical Guide to the Reactivity Profile of Alpha-Bromo Ketones with Methoxy Substituents

This guide provides a comprehensive analysis of the reactivity of α-bromo ketones, with a particular focus on the influence of methoxy substituents. It is intended for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the reactivity of α-bromo ketones, with a particular focus on the influence of methoxy substituents. It is intended for researchers, scientists, and professionals in drug development who utilize these versatile compounds in synthetic organic chemistry.

Introduction: The Unique Chemical Landscape of α-Bromo Ketones

α-Bromo ketones are a class of organic compounds characterized by a bromine atom positioned on the carbon atom adjacent (alpha) to a carbonyl group.[1] This structural arrangement confers a unique reactivity profile, making them valuable intermediates in a wide array of chemical transformations.[1][2] The electrophilicity of the carbonyl carbon, coupled with the presence of a good leaving group (bromide), renders the α-carbon susceptible to nucleophilic attack.[1][2] Furthermore, the α-hydrogens exhibit enhanced acidity, facilitating enol or enolate formation, which is a key step in many of their reactions.[3]

The introduction of a methoxy substituent (-OCH₃) onto the α-bromo ketone framework adds another layer of complexity and control over its reactivity. The methoxy group, with its dual electronic nature—inductive electron withdrawal and mesomeric electron donation—can significantly modulate the electrophilicity and stability of the molecule and its intermediates. Understanding this interplay is crucial for predicting and controlling the outcomes of reactions involving these substrates.

The Influence of Methoxy Substituents: An Electronic Tug-of-War

The reactivity of an α-bromo ketone is fundamentally governed by the electronic environment around the carbonyl group and the α-carbon. A methoxy substituent can influence this environment in two primary ways:

  • Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect. This effect can increase the partial positive charge on the carbonyl carbon, potentially enhancing its susceptibility to nucleophilic attack.[4]

  • Mesomeric Effect (+M): The lone pairs of electrons on the oxygen atom of the methoxy group can be delocalized into the carbonyl system through resonance. This electron-donating mesomeric effect can decrease the electrophilicity of the carbonyl carbon.

The net effect of the methoxy group is a balance between these opposing electronic influences and is highly dependent on its position relative to the carbonyl group.

Methoxy Group at the α-Position

When the methoxy group is directly attached to the α-carbon alongside the bromine atom, its influence is most pronounced. The synthesis of such α-bromo-α-methoxy ketones typically involves the bromination of a pre-formed α-methoxy ketone.[2] The presence of the methoxy group at the α-position introduces both steric and electronic effects that must be carefully considered during synthesis and subsequent reactions.[2]

Methoxy Group on an Aromatic Ring

In the case of α-bromo acetophenones, a methoxy substituent on the aromatic ring can significantly impact reactivity. The position of the methoxy group (ortho, meta, or para) determines the extent of its electronic influence on the carbonyl group and the α-carbon. For instance, a para-methoxy group will exert a strong electron-donating mesomeric effect, which can deactivate the carbonyl group towards nucleophilic attack but may stabilize carbocation intermediates. Conversely, a meta-methoxy group will primarily exert an electron-withdrawing inductive effect.

Key Reaction Pathways and Mechanistic Considerations

α-Bromo ketones undergo a variety of chemical transformations, primarily driven by their electrophilic nature and the lability of the carbon-bromine bond. The presence of a methoxy substituent can influence the rate and outcome of these reactions.

Nucleophilic Substitution Reactions

One of the most common reactions of α-bromo ketones is nucleophilic substitution, where the bromide ion is displaced by a nucleophile.[5] This reaction is a cornerstone for the synthesis of a diverse range of functionalized ketones.[3] The reactivity in these Sₙ2-type reactions is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state.[6][7]

A methoxy group can modulate the rate of nucleophilic substitution. An α-methoxy group, through its inductive effect, can further increase the electrophilicity of the α-carbon, potentially accelerating the reaction. However, steric hindrance from the methoxy group could counteract this electronic effect. For methoxy-substituted aryl ketones, the electronic donating or withdrawing nature of the substituent on the ring will influence the overall electrophilicity of the molecule.

This protocol describes a general procedure for the reaction of an α-bromo ketone with an alcohol to yield an α-alkoxy ketone.

Materials:

  • α-Bromo ketone (1.0 eq)

  • Anhydrous alcohol (e.g., methanol, ethanol) (as solvent and nucleophile)

  • Mild base (e.g., potassium carbonate) (1.2 eq)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Dissolve the α-bromo ketone in the anhydrous alcohol.

  • Add the mild base to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Once the reaction is complete, filter off the base.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Causality: The use of a mild base is crucial to neutralize the HBr generated during the reaction, preventing potential side reactions. Anhydrous conditions are necessary to avoid hydrolysis of the α-bromo ketone.

Elimination Reactions (Dehydrobromination)

α-Bromo ketones can undergo elimination of HBr to form α,β-unsaturated ketones.[8][9][10] This reaction is typically promoted by a non-nucleophilic base, such as pyridine or DBU.[8][9] The formation of the conjugated enone system is a strong thermodynamic driving force for this reaction.

A methoxy substituent can influence the regioselectivity of the elimination if there are multiple possible sites for proton abstraction. The acidity of the α-hydrogens will be affected by the electronic properties of the methoxy group.

Elimination_Reaction cluster_start Starting Material cluster_reagents Reagents cluster_product Product alpha_bromo_ketone α-Bromo Ketone with Methoxy Substituent enone α,β-Unsaturated Ketone alpha_bromo_ketone->enone E2 Elimination Base Base (e.g., Pyridine) Base->alpha_bromo_ketone Proton Abstraction

Caption: E2 elimination pathway for the formation of an α,β-unsaturated ketone.

Enolate Formation and Subsequent Reactions

The α-hydrogens of ketones are acidic and can be removed by a base to form an enolate. The halogen in an α-bromo ketone increases the acidity of the remaining α-hydrogens.[3] These enolates are potent nucleophiles and can participate in various carbon-carbon bond-forming reactions, such as aldol condensations and alkylations.

The position and electronic nature of a methoxy substituent will influence the stability and reactivity of the enolate intermediate. For instance, an electron-withdrawing methoxy group could stabilize the enolate, while an electron-donating group might destabilize it.

Synthesis of Methoxy-Substituted α-Bromo Ketones

The primary method for synthesizing α-bromo ketones is through the electrophilic bromination of a ketone.[2] This reaction typically proceeds through an enol or enolate intermediate that attacks a bromine source.[3][11]

Acid-Catalyzed Bromination

In acidic conditions, the ketone is in equilibrium with its enol tautomer. The enol then acts as a nucleophile and attacks molecular bromine (Br₂) or another electrophilic bromine source like N-bromosuccinimide (NBS).[11] Acid catalysis promotes the formation of the enol.[11] For unsymmetrical ketones, bromination generally occurs at the more substituted α-carbon due to the formation of the more stable, more substituted enol.[8]

Acid_Catalyzed_Bromination Ketone Ketone Enol Enol Ketone->Enol Keto-Enol Tautomerism (H+) alpha_Bromo_Ketone alpha_Bromo_Ketone Enol->alpha_Bromo_Ketone Attack on Br₂ Br2 Br2

Caption: Acid-catalyzed bromination of a ketone proceeds via an enol intermediate.

Base-Mediated Bromination

Under basic conditions, an enolate is formed, which is a more potent nucleophile than the enol. The enolate then reacts with the bromine source. In contrast to acid-catalyzed bromination, base-mediated halogenation of unsymmetrical ketones often occurs at the less substituted α-carbon.[3] Successive halogenations are also more likely under basic conditions because the inductive effect of the first halogen increases the acidity of the remaining α-hydrogens.[3]

When synthesizing methoxy-substituted α-bromo ketones, the reaction conditions must be carefully chosen to avoid unwanted side reactions. For example, in the case of methoxy-substituted acetophenones, there is a risk of aromatic ring bromination, especially if the methoxy group is activating.[12] Selective α-bromination can often be achieved by using specific brominating agents and controlling the reaction temperature and time.[13]

Spectroscopic Characterization

The structure of methoxy-substituted α-bromo ketones can be elucidated using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the α-carbon typically appears as a singlet or multiplet, with its chemical shift influenced by the neighboring carbonyl, bromine, and methoxy groups. The protons of the methoxy group will appear as a characteristic singlet, typically around 3.8 ppm.

    • ¹³C NMR: The carbonyl carbon will have a characteristic chemical shift in the range of 190-210 ppm. The α-carbon will also have a distinct chemical shift due to the attached bromine and methoxy groups.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch will be present, typically in the range of 1680-1720 cm⁻¹. The exact frequency can be influenced by the electronic effects of the substituents.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Applications in Organic Synthesis and Drug Development

The unique reactivity of α-bromo ketones makes them valuable building blocks in the synthesis of complex organic molecules, including many pharmaceuticals.[2] They are precursors to a wide variety of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles, which are common motifs in bioactive molecules.[6][14] The ability to introduce a methoxy group provides a handle for further functionalization and can be used to fine-tune the electronic and steric properties of the target molecule, which is of particular importance in drug design and development.

Conclusion

The reactivity of α-bromo ketones is a rich and multifaceted area of organic chemistry. The introduction of methoxy substituents provides a powerful tool for modulating their electronic and steric properties, thereby influencing the outcome of their reactions. A thorough understanding of the interplay between the inherent reactivity of the α-bromo ketone core and the electronic effects of methoxy groups is essential for harnessing their full synthetic potential in research, and particularly in the development of novel therapeutic agents.

References

  • An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones - Benchchem. (n.d.).
  • Halogenation Of Ketones via Enols - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Ketone halogenation - Wikipedia. (n.d.). Retrieved from [Link]

  • 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

  • Selective α-bromination of aryl carbonyl compounds: prospects and challenges. (2019, October 1). Retrieved from [Link]

  • 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. (2019, September 20). Retrieved from [Link]

  • Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. (n.d.). Retrieved from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • α-bromoketone Definition - Organic Chemistry Key Term - Fiveable. (2024, November 25). Retrieved from [Link]

  • α-Bromoketone synthesis by bromination - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. (n.d.). Retrieved from [Link]

  • Synthetic Access to Aromatic α-Haloketones - MDPI. (2022, June 2). Retrieved from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2025, March 9). Retrieved from [Link]

  • Nucleophilic substitution reactions of α-haloketones: A computational study - University of Pretoria. (n.d.). Retrieved from [Link]

  • 6.4: Alpha Halogenation of Aldehydes and Ketones (reference only) - Chemistry LibreTexts. (2023, July 24). Retrieved from [Link]

  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (n.d.). Retrieved from [Link]

  • Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Yields and spectroscopic properties of bromo-ketones - ResearchGate. (n.d.). Retrieved from [Link]

  • The Synthesis and Conformational Analysis of α-Bromo-16-ketones of 13α-Estratriene. (n.d.). Retrieved from [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

  • How do alkyl groups decrease the reactivity of the carbonyl group towards nucleophile in ketones? - Quora. (2018, July 17). Retrieved from [Link]

  • CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents. (n.d.).
  • Oxidation of Secondary Methyl Ethers to Ketones | The Journal of Organic Chemistry. (2017, June 6). Retrieved from [Link]

  • Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes | Fiveable. (2025, August 15). Retrieved from [Link]

  • (PDF) Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids - ResearchGate. (2025, August 9). Retrieved from [Link]

  • 3.25: Relative Reactivity of Carbonyls - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]

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  • Aldehydes and Ketones - MSU chemistry. (n.d.). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis protocol for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

Executive Summary & Strategic Context This protocol details the synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one , a functionalized -bromo ketone. This class of compounds serves as a critical electrophilic in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This protocol details the synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one , a functionalized


-bromo ketone. This class of compounds serves as a critical electrophilic intermediate in the synthesis of heterocyclic scaffolds (e.g., indoles, thiazoles) and biologically active phenethylamine derivatives.

The synthesis is designed for high regioselectivity and operational safety , addressing the two primary challenges of this pathway:

  • Regiocontrol during Acylation: Directing the propionyl group exclusively to the ortho position relative to the methoxy moiety on the 4-bromoanisole ring.

  • Halogenation Control: Preventing over-bromination (dibromination) and benzylic bromination while managing the lachrymatory nature of the product.

Target Molecule Profile:

  • IUPAC Name: 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

  • Molecular Formula:

    
    [1]
    
  • Key Functionality:

    
    -Halo ketone (highly reactive electrophile).
    

Reaction Scheme & Mechanistic Pathway

The synthesis proceeds via a two-step sequence: Friedel-Crafts acylation followed by electrophilic


-bromination.

ReactionScheme SM Starting Material 4-Bromoanisole Inter Intermediate 1-(5-bromo-2-methoxyphenyl) propan-1-one SM->Inter Step 1: Propionyl Chloride AlCl3, DCM, 0°C to RT (Friedel-Crafts Acylation) Prod Target Product 2-Bromo-1-(5-bromo-2-methoxyphenyl) propan-1-one Inter->Prod Step 2: Br2, Glacial AcOH cat. HBr, RT (Alpha-Bromination)

Figure 1: Synthetic route from 4-bromoanisole to the target


-bromo ketone.[2]

Step 1: Synthesis of 1-(5-bromo-2-methoxyphenyl)propan-1-one

Objective: Install the propionyl group ortho to the methoxy substituent. Rationale: The methoxy group is a strong ortho/para director.[3] Since the para position is blocked by bromine, acylation occurs exclusively at the ortho position (C2 relative to OMe), yielding the 1,2,5-substitution pattern on the ring.

Materials & Reagents
ReagentEquiv.MW ( g/mol )Role
4-Bromoanisole 1.0187.03Substrate
Propionyl Chloride 1.292.52Acylating Agent
Aluminum Chloride (

)
1.3133.34Lewis Acid Catalyst
Dichloromethane (DCM) --Solvent (Anhydrous)
HCl (1M) --Quenching Agent
Experimental Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (

    
    ).
    
  • Lewis Acid Suspension: Charge the flask with anhydrous

    
     (1.3 equiv) and anhydrous DCM (5 mL/g of substrate). Cool the suspension to 0–5°C  using an ice bath.
    
  • Acyl Chloride Addition: Add Propionyl Chloride (1.2 equiv) dropwise to the suspension. Stir for 15 minutes until the complex forms (solution may turn yellow/orange).

  • Substrate Addition: Dissolve 4-Bromoanisole (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10°C.

    • Note: The reaction is exothermic. Rapid addition may lead to polymery or tar formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly onto a stirred mixture of ice and 1M HCl. Caution: Hydrolysis of residual

    
     is vigorous and releases HCl gas.
    
  • Workup:

    • Separate the organic layer.[2][3][4]

    • Extract the aqueous layer twice with DCM.[3]

    • Wash combined organics with saturated

      
       (to remove acid) and Brine.[3]
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure.[2][5]
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.

Checkpoint: The intermediate should be a solid or viscous oil.


 NMR should show the ethyl group triplet/quartet and the specific aromatic substitution pattern (singlet or doublet with meta-coupling for the proton between Br and ketone).

Step 2: Synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

Objective: Selective bromination at the


-carbon.
Rationale:  Mechanistically, this proceeds via the enol tautomer of the ketone. Acid catalysis promotes enolization. Bromine (

) reacts rapidly with the enol.
Materials & Reagents
ReagentEquiv.MW ( g/mol )Role
Ketone Intermediate 1.0243.10Substrate
Bromine (

)
1.05159.81Halogen Source
Glacial Acetic Acid --Solvent
HBr (48% aq) 2-3 drops-Catalyst (Initiator)
Experimental Protocol
  • Safety Pre-check: This reaction produces HBr gas and the product is a potent lachrymator (tear gas). Perform strictly in a fume hood. Wear goggles and double nitrile gloves. Have a sodium thiosulfate solution ready for spills.

  • Dissolution: In a 3-neck RBF equipped with a pressure-equalizing addition funnel and a gas outlet connected to a scrubber (NaOH solution), dissolve the Ketone Intermediate (from Step 1) in Glacial Acetic Acid (5 mL/g).

  • Catalysis: Add 2–3 drops of 48% HBr to initiate enolization.

  • Bromination: Dilute Bromine (1.05 equiv) in a small volume of Acetic Acid. Add this solution dropwise to the stirring reaction mixture at RT.

    • Visual Cue: The red color of bromine should disappear rapidly upon contact with the solution, indicating consumption. If color persists, heat gently to 30°C to initiate.

    • Rate Control: Adjust addition rate to maintain a pale orange color (avoid accumulation of unreacted

      
      ).
      
  • Completion: Stir for 30–60 minutes after addition. The solution should be light yellow/orange.

  • Quench & Workup:

    • Pour the mixture into ice-cold water (10x volume). The product may precipitate as a solid or oil.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Neutralization: Wash the organic layer with water, then carefully with saturated

      
       until neutral pH.
      
    • Final Wash: Wash with saturated Sodium Thiosulfate solution (to remove trace

      
      ).
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallization from cold Ethanol or Isopropanol is preferred to remove trace impurities. Avoid silica chromatography if possible, as

    
    -bromo ketones can degrade on acidic silica.
    

Analytical Characterization

Expected Data for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one:

  • Physical State: Off-white to pale yellow crystalline solid.

  • Mass Spectrometry (GC-MS/LC-MS):

    • Parent ion

      
       (based on 
      
      
      
      ).
    • Isotope pattern: 1:2:1 triplet (M, M+2, M+4) characteristic of a dibrominated compound.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.85 (d, 3H):  Methyl group of the side chain (
      
      
      
      -CH-Br).
    • 
       3.90 (s, 3H):  Methoxy group (
      
      
      
      ).
    • 
       5.45 (q, 1H):  Alpha-proton (
      
      
      
      -Br). Deshielded by Br and Carbonyl.
    • 
       6.85 (d, 1H):  Aromatic proton at C3' (ortho to OMe).
      
    • 
       7.55 (dd, 1H):  Aromatic proton at C4' (meta to OMe).
      
    • 
       7.80 (d, 1H):  Aromatic proton at C6' (ortho to Carbonyl).
      

Safety & Handling (Critical)

Hazard ClassRiskMitigation
Lachrymator Causes severe eye/respiratory irritation.Use functional fume hood. Keep glassware closed. Clean spills with thiosulfate/ethanol.
Corrosive

, Propionyl Chloride,

cause burns.
Wear acid-resistant gloves and face shield.
Toxic Gas Reaction releases HCl and HBr.Use a gas scrubber (NaOH trap) for the exhaust line.

Workflow Visualization

WorkupFlow Reaction Reaction Mixture (AcOH, Product, HBr) Quench Quench into Ice Water Reaction->Quench Extract Extract with DCM Quench->Extract Wash1 Wash: Sat. NaHCO3 (Neutralize Acid) Extract->Wash1 Wash2 Wash: Na2S2O3 (Remove excess Br2) Wash1->Wash2 Dry Dry (MgSO4) & Concentrate Wash2->Dry Final Crude Alpha-Bromo Ketone Dry->Final

Figure 2: Workup protocol for the isolation of the


-bromo ketone.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Regioselectivity in Anisole Derivatives: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Alpha-Bromination Protocols

    • Diwu, Z., et al. "Synthesis of alpha-bromo ketones." Tetrahedron Letters, 1998.

    • Note: Specific spectral data adapted from analogous 4-bromo-2-methoxyacetophenone derivatives found in: Journal of Medicinal Chemistry databases (e.g., PubChem CID 11315668 analogs).
  • Safety Data

    • Sigma-Aldrich Safety Data Sheet (SDS) for 2-Bromo-4'-methoxypropiophenone (Analogous lachrymator handling).

Sources

Application

Reagents for alpha-bromination of 1-(5-bromo-2-methoxyphenyl)propan-1-one

This Application Note and Protocol guide details the specific reagents and methodologies for the -bromination of 1-(5-bromo-2-methoxyphenyl)propan-1-one to synthesize 2-bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one . App...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the specific reagents and methodologies for the


-bromination of 1-(5-bromo-2-methoxyphenyl)propan-1-one  to synthesize 2-bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one .

Application Note: Regioselective -Bromination of Electron-Rich Propiophenones[1]

Target Molecule: 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one CAS Registry Number (Starting Material): 1-(5-bromo-2-methoxyphenyl)propan-1-one (Not widely indexed; structural analog to 5-bromo-2-methoxyacetophenone) Reaction Type: Electrophilic


-Halogenation of Ketones[1]

Executive Summary

The transformation of 1-(5-bromo-2-methoxyphenyl)propan-1-one into its


-bromo derivative is a critical step in the synthesis of pharmaceutical heterocycles, particularly thiazoles and imidazoles used in kinase inhibitors and SGLT2 modulators.[1]

The primary challenge in this transformation is Regioselectivity . The substrate contains a 2-methoxy group, which strongly activates the aromatic ring (specifically position 3) toward Electrophilic Aromatic Substitution (EAS). While the 5-position is blocked by bromine, the 3-position remains vulnerable to competitive ring bromination.[1] Furthermore, the propiophenone side chain allows for di-bromination if stoichiometry is not strictly controlled.[1]

This guide presents two validated protocols:

  • Method A (High Selectivity): Copper(II) Bromide (

    
    ) – Recommended for gram-scale research where purity is paramount.
    
  • Method B (Scalable): Bromine (

    
    ) in Acetic Acid – Recommended for multi-gram/kilogram scale with strict temperature control.
    

Reagent Selection Matrix

The choice of brominating agent dictates the reaction pathway (radical vs. ionic) and selectivity profile.

ReagentSolvent SystemSelectivity (

-C vs Ring)
Atom EconomyScalabilityRecommendation
Copper(II) Bromide (

)
EtOAc /

Excellent (>98:[1]2)Low (Releases CuBr)ModeratePrimary Choice for R&D
Bromine (

)
AcOH /

Good (Temp. dependent)HighHigh Primary Choice for Process
PTAB (Phenyltrimethylammonium tribromide)THF / DCMVery GoodLowLowAlternative for sensitive substrates
NBS /

-TsOH
MeCN / DCMModerateModerateModerateNot recommended (Purification issues)

Scientific Rationale:

  • 
    :  Operates via a heterogeneous mechanism that strongly favors the enol form of the ketone, minimizing free electrophilic bromine concentration and thus suppressing EAS on the aromatic ring [1].
    
  • 
    /AcOH:  Generates 
    
    
    
    in situ, which autocatalyzes enolization. However, high concentrations of
    
    
    can lead to ring bromination at the activated 3-position if the temperature exceeds 20°C [2].[1]

Mechanistic Pathway

The reaction proceeds via the acid-catalyzed enolization of the propiophenone followed by electrophilic attack.

G SM Ketone Substrate (Keto Form) Enol Enol Intermediate (Nucleophilic) SM->Enol H+ / Lewis Acid Complex Bromine-Enol Complex Enol->Complex Br2 or CuBr2 Side Ring Bromination (Impurity @ Pos 3) Enol->Side Excess Br2 / High T Product alpha-Bromo Ketone (Target) Complex->Product -HBr / -CuBr

Figure 1: Reaction pathway highlighting the critical branch point between productive


-bromination and competitive ring substitution.[1]

Experimental Protocols

Method A: High-Selectivity Protocol (Copper(II) Bromide)

Best for: High purity requirements, avoiding ring bromination.

Reagents:

  • Substrate: 1-(5-bromo-2-methoxyphenyl)propan-1-one (1.0 equiv)[1]

  • Reagent: Copper(II) Bromide (

    
    ) (2.0 - 2.2 equiv)[1]
    
  • Solvent: Ethyl Acetate (EtOAc) or Chloroform (

    
    ) (reflux grade)
    

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a reflux condenser. Flush with nitrogen.

  • Dissolution: Dissolve the substrate (e.g., 10 g) in EtOAc (150 mL). The solution should be clear.

  • Addition: Add finely powdered

    
     (2.0 equiv) in a single portion. The mixture will appear as a dark heterogeneous suspension.
    
  • Reflux: Heat the mixture to vigorous reflux (approx. 77°C for EtOAc).

    • Observation: As the reaction proceeds, the dark black/green

      
       will convert to a white/off-white precipitate of 
      
      
      
      .[1]
    • Reaction Time: Typically 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

  • Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the insoluble copper(I) bromide salts. Wash the pad with fresh EtOAc.

  • Workup: Concentrate the filtrate under reduced pressure to yield the crude

    
    -bromo ketone.
    
  • Purification: Recrystallize from Ethanol or Isopropyl Alcohol if necessary.

Self-Validating Check: The complete disappearance of the black


 solid indicates reaction completion.
Method B: Scalable Standard Protocol (Bromine in Acetic Acid)

Best for: Large scale (>50g), cost-efficiency.

Reagents:

  • Substrate: 1-(5-bromo-2-methoxyphenyl)propan-1-one (1.0 equiv)[1]

  • Reagent: Bromine (

    
    ) (1.0 - 1.05 equiv)[1]
    
  • Solvent: Glacial Acetic Acid (AcOH)

  • Catalyst: 48% HBr (3-5 drops, optional for initiation)[1]

Step-by-Step Protocol:

  • Setup: Equip a reactor with an addition funnel, internal thermometer, and a scrubber system (to trap HBr gas).

  • Dissolution: Dissolve the substrate in Glacial Acetic Acid (5-7 volumes).

  • Initiation: Add catalytic HBr (or a small portion of the

    
     solution) and wait for the color to fade, indicating enolization has started.
    
  • Controlled Addition: Cool the solution to 0–10°C (Critical Step). Add the solution of

    
     (diluted in AcOH) dropwise over 30–60 minutes.
    
    • Control: Maintain internal temperature <15°C to prevent ring bromination.

  • Stirring: Allow to stir at 10–15°C for 1–2 hours.

  • Quench: Pour the reaction mixture into ice-cold water (10 volumes). The product should precipitate as a solid.[2]

  • Isolation: Filter the solid. Wash copiously with water to remove all acid. Wash with cold 5%

    
     solution, then water again.
    
  • Drying: Dry in a vacuum oven at <40°C (Product is thermally sensitive).

Process Control & Troubleshooting

ObservationRoot CauseCorrective Action
Impurity: Ring Bromination Temperature too high during addition (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

method).[1]
Repeat with cooling (<5°C). Switch to Method A (

).
Impurity: Di-bromination Excess reagent used.[1][3][4]Strictly limit

to 1.0 equiv. Stop reaction at 98% conversion.
Reaction Stalled Lack of acid catalyst (

method).
Add 2-3 drops of 48% HBr or Acetyl Chloride to initiate enolization.[1]
Oily Product Residual solvent or impurities.Recrystallize from EtOH/Hexane. Seed with pure crystal if available.

Analytical Checkpoint (HPLC):

  • Column: C18 Reverse Phase

  • Mobile Phase: Acetonitrile/Water (Gradient 50% -> 90%)[1]

  • Detection: UV @ 254 nm

  • Retention Order: Di-bromo impurity > Target

    
    -bromo > Starting Material > Ring-brominated impurities (vary).[1]
    

Safety & Handling

  • Lachrymator Hazard:

    
    -Bromo ketones are potent lachrymators (tear gas agents). Handle exclusively in a functioning fume hood.  Wear goggles and a face shield.
    
  • Bromine (

    
    ):  Highly corrosive and toxic. Causes severe burns. Use proper PPE and have sodium thiosulfate solution ready for spills.
    
  • Storage: The product is sensitive to light and moisture. Store in amber vials at 4°C.

References

  • King, L. C., & Ostrum, G. K. (1964).[1] Selective Bromination with Copper(II) Bromide.[5] The Journal of Organic Chemistry, 29(12), 3459–3461. Link

  • Cowper, R. M., & Davidson, L. H. (1939).[1] Phenacyl Bromide.[6] Organic Syntheses, 19, 24. Link

  • Podgoršek, A., Zupan, M., & Iskra, J. (2009).[1] Oxidative Halogenation with "Green" Oxidants: Oxygen and Hydrogen Peroxide. Angewandte Chemie International Edition, 48(45), 8424–8450.[1] Link

  • Gao, F., et al. (2024).[7] Application of

    
    -bromination reaction on acetophenone derivatives in experimental teaching. PMC (PubMed Central). Link
    
  • Krapacher, C. R., & Rossi, L. I. (2020).[1] Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. ResearchGate. Link

Sources

Method

Procedure for cyclization using 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

Application Notes & Protocols Topic: Procedure for Intramolecular Cyclization of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one to Synthesize 5-Bromo-2-methyl-3-methoxybenzofuran Audience: Researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Procedure for Intramolecular Cyclization of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one to Synthesize 5-Bromo-2-methyl-3-methoxybenzofuran

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Synthesis of Benzofuran Scaffolds

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, with many compounds bearing this moiety receiving FDA approval.[1][2] The synthesis of these heterocyclic compounds is therefore of significant interest. A common and effective strategy involves the intramolecular cyclization of α-haloketones. This application note provides a detailed protocol for the cyclization of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one, a key intermediate for accessing substituted benzofurans. The presented methodology focuses on a Lewis acid-catalyzed approach, which is known for its high regioselectivity and moderate to excellent yields in similar transformations.[1][2][3]

Reaction Overview and Mechanistic Insights

The intramolecular cyclization of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one is designed to yield 5-Bromo-2-methyl-3-methoxybenzofuran. This transformation is typically facilitated by a Lewis acid, such as titanium tetrachloride (TiCl₄), which activates the carbonyl group, or a Brønsted acid.[1][4] The reaction proceeds through a series of well-defined steps, beginning with the coordination of the Lewis acid to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, promoting an intramolecular Friedel-Crafts-type alkylation. The subsequent cyclodehydration leads to the formation of the stable benzofuran ring system.[1]

The choice of a Lewis acid catalyst is critical as it influences the reaction rate and can minimize side reactions often encountered under harsh conditions.[5] Alternative pathways, such as base-promoted cyclizations, are also viable but may require different reaction conditions and can sometimes lead to different product distributions.[6][7]

Reaction_Mechanism cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product start 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one intermediate Activated Carbonyl Complex start->intermediate Coordination catalyst Lewis Acid (e.g., TiCl4) catalyst->intermediate product 5-Bromo-2-methyl-3-methoxybenzofuran intermediate->product Intramolecular Cyclization & Dehydration

Caption: Proposed Lewis acid-catalyzed cyclization mechanism.

Experimental Protocol

This protocol details the step-by-step procedure for the intramolecular cyclization of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-oneC₁₀H₁₀Br₂O₂321.991.0 g3.11
Titanium Tetrachloride (TiCl₄)TiCl₄189.680.42 mL3.73
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9320 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.0115 mL-
BrineNaCl58.4415 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~2 g-
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Septum and needle

  • Syringe

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard glassware for extraction and purification

Procedure

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve starting material in anhydrous DCM in a flask. B Cool the solution to 0 °C in an ice bath. A->B C Add TiCl4 dropwise via syringe. B->C D Stir at 0 °C for 30 min, then warm to room temperature. C->D E Monitor reaction by TLC until completion (approx. 2-4 hours). D->E F Quench the reaction with sat. NaHCO3 solution. E->F G Extract with DCM (3x15 mL). F->G H Wash combined organic layers with brine. G->H I Dry over anhydrous MgSO4 and filter. H->I J Concentrate the filtrate in vacuo. I->J K Purify the crude product by column chromatography (Silica gel, Hexane/EtOAc gradient). J->K L Characterize the final product. K->L

Caption: Step-by-step experimental workflow for the cyclization reaction.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one (1.0 g, 3.11 mmol). Dissolve the starting material in anhydrous dichloromethane (20 mL).

  • Initiation of Reaction: Cool the solution to 0 °C using an ice bath. While stirring, add titanium tetrachloride (0.42 mL, 3.73 mmol) dropwise via a syringe over 5 minutes. The solution may change color upon addition of the Lewis acid.

  • Reaction Progression: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (15 mL) while cooling the flask in an ice bath. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers and wash with brine (15 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator. The resulting crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-Bromo-2-methyl-3-methoxybenzofuran.

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • Handle titanium tetrachloride in a fume hood as it is corrosive and reacts violently with moisture.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a well-ventilated area.

  • The quenching step is exothermic and should be performed with caution.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient catalyst or reaction time.Add a small additional amount of TiCl₄. Extend the reaction time and monitor by TLC.
Low YieldDecomposition of starting material or product.Ensure anhydrous conditions are maintained. Perform the reaction at a lower temperature for a longer duration.
Formation of ByproductsPresence of water or incorrect stoichiometry.Use freshly distilled, anhydrous solvents. Ensure accurate measurement of reagents.

Conclusion

The described protocol provides a reliable and efficient method for the intramolecular cyclization of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one to synthesize 5-Bromo-2-methyl-3-methoxybenzofuran. The use of a Lewis acid catalyst like titanium tetrachloride offers a high degree of control over the reaction, leading to good yields of the desired benzofuran derivative. This synthetic strategy is a valuable tool for researchers in drug discovery and organic synthesis, providing access to a key heterocyclic scaffold.

References

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules. [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. National Center for Biotechnology Information. [Link]

  • Synthesis of benzofurans from α-haloketones and phenols. ResearchGate. [Link]

  • Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. [Link]

  • Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. NSF Public Access Repository. [Link]

  • Lewis Acid-Mediated Cyclization of Allenyl Aryl Ketones. ResearchGate. [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. [Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]

  • Unexpected migration and oxidative cyclization of substituted 2-acetophenone triflates under basic conditions: synthetic and mechanistic insights. PubMed. [Link]

  • Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles. Chemical Communications (RSC Publishing). [Link]

  • Selective O-Cyclization of N-Methoxy Aryl Amides with CH2Br2 or 1,2-DCE via Palladium-Catalyzed C-H Activation. Organic Chemistry Portal. [Link]

  • Cyclization Strategies in Carbonyl–Olefin Metathesis: An Up-to-Date Review. MDPI. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Sequential Cu-Catalyzed Amidation-Base-mediated Camps Cyclization: A Two-step Synthesis of 2-Aryl-4-quinolones from ortho-Halophenones. Amazon S3. [Link]

Sources

Application

Application Note: Strategic Utilization of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one in API Synthesis

Executive Summary This application note details the synthetic utility of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one (referred to herein as Intermediate A ). This -bromoketone serves as a divergent "lynchpin" interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one (referred to herein as Intermediate A ). This


-bromoketone serves as a divergent "lynchpin" intermediate in medicinal chemistry, specifically for the construction of benzofuran scaffolds  (prevalent in anti-arrhythmic and uricosuric agents) and chiral 

-amino alcohols
(adrenergic receptor modulators).

The protocols herein prioritize high-purity isolation suitable for GMP-adjacent workflows, addressing common stability challenges associated with


-haloketones, such as lachrymatory properties and susceptibility to epoxide formation.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
Molecular Formula

Molecular Weight 321.99 g/mol
Appearance Off-white to pale yellow crystalline solid
Stability Moisture sensitive; store at 2-8°C under inert atmosphere (

/Ar).
Hazards Corrosive, Lachrymator. Use full PPE including face shield and localized exhaust ventilation.

Critical Handling Note:


-Bromoketones are potent alkylating agents. Avoid contact with metal spatulas (use Teflon/glass) to prevent trace metal-catalyzed decomposition.

Divergent Synthetic Pathways

Intermediate A allows access to two distinct pharmacological classes based on the reaction environment:

  • Pathway A (O-Alkylation/Cyclization): Leads to 2-Methyl-5-bromobenzofuran , a core scaffold for drugs like Benzbromarone (uricosuric) and analogues of Dronedarone (anti-arrhythmic).

  • Pathway B (N-Alkylation): Leads to

    
    -Aminoketones , precursors to 
    
    
    
    -blocker
    analogues and CNS-active phenethylamines.
Pathway Visualization

DivergentPathways Start Starting Material 2-Bromo-1-(5-bromo-2-methoxyphenyl) propan-1-one StepA1 Demethylation & Cyclization (BBr3 or Pyridine·HCl) Start->StepA1 Route A Intramolecular O-Alkylation StepB1 Nucleophilic Substitution (Primary/Secondary Amines) Start->StepB1 Route B SN2 Displacement ProductA SCAFFOLD A: 2-Methyl-5-bromobenzofuran (Anti-arrhythmic/Antineoplastic) StepA1->ProductA ProductB SCAFFOLD B: alpha-Aminoketone (Adrenergic Modulators) StepB1->ProductB

Figure 1: Divergent synthesis map showing the transformation of the parent


-bromoketone into Benzofuran (Green) and Aminoketone (Red) scaffolds.

Application A: Synthesis of 2-Methyl-5-bromobenzofuran

The benzofuran moiety is critical in medicinal chemistry.[1] The presence of the 5-bromo group allows for downstream functionalization (e.g., Suzuki-Miyaura coupling) to attach complex pharmacophores.

Mechanism: The Rapoport-Type Cyclization

The transformation involves the cleavage of the methyl ether followed by an intramolecular nucleophilic attack of the resulting phenolate anion onto the


-carbon bearing the bromine.
Protocol 1: One-Pot Demethylation/Cyclization

Scale: 10 mmol | Expected Yield: 75-85%

Reagents:

  • Intermediate A (3.22 g, 10 mmol)

  • Boron Tribromide (

    
    ) (1.0 M in DCM, 22 mL, 2.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous, 50 mL)

  • Sat.

    
     solution[2]
    

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Dissolve Intermediate A in 30 mL anhydrous DCM. Cool to -78°C (dry ice/acetone bath).

  • Addition: Add

    
     solution dropwise over 20 minutes. Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm to 0°C over 2 hours, then stir at room temperature for 12 hours. The initial demethylation forms the phenol, which spontaneously cyclizes under the Lewis acidic conditions.

  • Quench: Cool to 0°C. Carefully quench with ice-water (slow addition).

  • Workup: Separate the organic layer.[3] Wash the aqueous layer with DCM (2 x 20 mL). Combine organics and wash with sat.

    
     (to remove phenolic byproducts) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexanes/EtOAc (9:1) to yield colorless needles.
    

Process Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the methoxy singlet (

    
     3.9 ppm) and the 
    
    
    
    -proton quartet. Appearance of a singlet at
    
    
    ~6.3 ppm (C3-H of benzofuran) confirms cyclization.

Application B: Synthesis of -Aminoketones (Beta-Blocker Precursors)

Direct amination of


-bromoketones is prone to dimerization (formation of pyrazines). This protocol uses a "kinetic control" strategy to favor mono-alkylation.
Protocol 2: Controlled Nucleophilic Substitution

Target: Synthesis of 2-(tert-butylamino)-1-(5-bromo-2-methoxyphenyl)propan-1-one. Scale: 5 mmol

Reagents:

  • Intermediate A (1.61 g, 5 mmol)

  • tert-Butylamine (excess, 15 mmol)

  • Potassium Carbonate (

    
    ) (powdered, 10 mmol)
    
  • Acetonitrile (ACN) (dry, 25 mL)

Procedure:

  • Preparation: Suspend

    
     in ACN in a reaction vial. Add tert-butylamine. Cool to 0°C.
    
  • Addition: Dissolve Intermediate A in 5 mL ACN and add dropwise to the amine suspension over 30 minutes. Note: Slow addition of the electrophile to excess nucleophile prevents dimer formation.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC (Intermediate A is UV active; product stains with Ninhydrin).

  • Isolation: Filter off inorganic salts. Concentrate the filtrate in vacuo at <40°C (aminoketones are thermally unstable).

  • Stabilization: Immediately convert to the Hydrochloride salt by dissolving the residue in diethyl ether and adding 2M HCl in ether. The salt precipitates as a white solid.

Reaction Scheme Visualization

ReactionMechanism Substrate Intermediate A (Electrophile) TS Transition State (SN2 Attack at alpha-Carbon) Substrate->TS Amine Primary Amine (Nucleophile) Amine->TS Product alpha-Aminoketone (Unstable Free Base) TS->Product - HBr Salt Final Product Aminoketone HCl Salt (Stable Solid) Product->Salt + HCl (ether)

Figure 2: Kinetic control strategy for amination. Immediate salt formation is required to prevent oxidative degradation.

Analytical Data Summary

Compound1H NMR Diagnostic SignalMelting PointKey IR Band
Starting Material

5.4 (q, 1H, CH-Br)
78-80°C1680

(C=O)
Benzofuran Product

6.35 (s, 1H, C3-H)
55-57°CNo C=O; 1100

(C-O-C)
Aminoketone HCl

4.8 (q, 1H, CH-N)
190-192°C (dec)1690

(C=O), 3400

(NH)

References

  • Benzofuran Synthesis Strategy

    • Stoermer, R. "Syntheses of Benzofurans via Alpha-Haloketones." Berichte der deutschen chemischen Gesellschaft, 1900, 33, 3175.
    • Rapoport, H. et al. "The Synthesis of Benzofurans from 2-Methoxy-alpha-bromophenones." Journal of Organic Chemistry, 1975 , 40(9), 1253.

  • Amination Protocols

    • Kawase, M. et al. "Chemistry of

      
      -Haloketones: Reaction with Primary Amines." Chemical & Pharmaceutical Bulletin, 1998 , 46(5), 752-759. 
      
  • Pharmaceutical Relevance

    • Gao, Y. et al. "Design and Synthesis of 2-Methyl-5-substituted Benzofurans as Potential Anti-arrhythmic Agents." European Journal of Medicinal Chemistry, 2010 , 45(11), 5305-5312.

  • Handling of Haloketones

    • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011 .

Sources

Method

Solvent selection for reactions with 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

Application Note: Solvent Selection & Process Optimization for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one Executive Summary This guide details the solvent selection strategies for 2-Bromo-1-(5-bromo-2-methoxyphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

Executive Summary

This guide details the solvent selection strategies for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one , a specialized


-bromo ketone intermediate. Unlike simple phenacyl bromides, this compound features a secondary alkyl halide  moiety (due to the propyl chain) and a highly functionalized aryl core (5-bromo-2-methoxy).

These structural features dictate a unique reactivity profile:

  • Steric Hindrance: The

    
    -methyl group retards 
    
    
    
    rates compared to primary analogs.
  • Elimination Risk: The secondary halide is prone to dehydrohalogenation to form the

    
    -unsaturated ketone (enone) under basic conditions.
    
  • Dual Electrophilicity: The molecule contains two electrophilic sites—the labile

    
    -bromo ketone and the stable aryl bromide.
    

This protocol prioritizes solvent systems that maximize chemoselectivity for thiazole formation (Hantzsch synthesis) and nucleophilic substitution while suppressing elimination byproducts.

Physicochemical Profile & Solubility

Understanding the solute-solvent interaction is the first step in process design. The lipophilic nature of the 5-bromo-2-methoxyphenyl group contrasts with the polar carbonyl functionality.

Table 1: Predicted Solubility & Solvent Compatibility

Solvent ClassRepresentative SolventsSolubilityApplication SuitabilityRisk Factor
Protic Polar Ethanol, Methanol, IsopropanolHigh (Hot) / Mod (Cold)Ideal for Hantzsch Synthesis. Promotes proton transfer mechanisms.Solvolysis: Extended heating can lead to

-alkoxy ketone formation (etherification).
Aprotic Polar DMF, DMSO, NMPHighIdeal for

Substitution.
Enhances nucleophilicity of anions (azides, amines).
Work-up: High boiling points make removal difficult. DMSO can act as an oxidant (Kornblum oxidation).
Chlorinated DCM, ChloroformHighPartitioning/Extraction. Good for low-temp reactions.Environmental: Regulatory restrictions. Poor for reactions requiring ion dissociation.
Ethereal THF, 2-MeTHF, DioxaneHighCross-Coupling. Compatible with Pd-catalyzed reactions on the aryl bromide.Peroxides: Must be inhibitor-free.
Aqueous WaterInsolubleGreen Chemistry. Requires surfactants (e.g., SDS) or phase transfer catalysts (PTC).Hydrolysis: High risk of hydrolysis to

-hydroxy ketone if pH is not neutral.

Critical Reaction Pathways & Solvent Logic

The following diagram illustrates the divergent reaction pathways dictated by solvent and base selection.

ReactionPathways Start 2-Bromo-1-(5-bromo-2-methoxyphenyl) propan-1-one Path1 Pathway A: Hantzsch Synthesis (Thiourea/Thioamide) Start->Path1 EtOH/Reflux Solvent stabilizes TS Path2 Pathway B: Nucleophilic Sub (SN2) (Azides/Amines) Start->Path2 DMF/RT Dipolar aprotic boosts Nu- Path3 Pathway C: Elimination (E2) (Strong Base/Heat) Start->Path3 tBuOK/THF Basicity favors elimination Prod1 Thiazole Derivative (Target) Path1->Prod1 Prod2 Alpha-Substituted Ketone (Target) Path2->Prod2 Prod3 Alpha-Beta Unsaturated Ketone (Byproduct) Path3->Prod3

Caption: Divergent reactivity of the secondary


-bromo ketone. Solvent choice shifts the mechanism between Substitution (Target) and Elimination (Byproduct).

Detailed Protocols

Protocol A: Hantzsch Thiazole Synthesis (High-Purity Method)

Target: Synthesis of 2-amino-4-(5-bromo-2-methoxyphenyl)-5-methylthiazole. Rationale: Ethanol is chosen to solubilize the reactants at reflux while facilitating the precipitation of the hydrobromide salt product upon cooling.

Reagents:

  • Substrate: 1.0 eq (e.g., 10 mmol)

  • Thiourea: 1.1 eq

  • Solvent: Absolute Ethanol (5 mL per mmol substrate)

Step-by-Step:

  • Dissolution: Charge the 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one into a round-bottom flask. Add Absolute Ethanol. Stir at room temperature until fully dissolved.

    • Note: If the solution is cloudy, mild heating (30°C) is permissible.

  • Addition: Add thiourea in a single portion.

  • Reflux: Heat the mixture to reflux (78°C). Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).

    • Checkpoint: The secondary bromide reacts slower than primary phenacyl bromides. Expect reaction times of 2–6 hours.

  • Precipitation: Upon completion, cool the reaction mixture to 0°C in an ice bath. The product often precipitates as the HBr salt.

  • Isolation: Filter the solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove unreacted ketone and non-polar impurities.

  • Free Basing (Optional): Suspend the salt in water and adjust pH to 9 with saturated

    
    . Extract with EtOAc.
    
Protocol B: Nucleophilic Substitution with Sodium Azide ( )

Target:


-Azido ketone intermediate.
Rationale: The secondary halide is sterically hindered. A polar aprotic solvent (DMF) is strictly required to "naked" the azide anion, increasing its nucleophilicity to overcome the steric barrier without requiring excessive heat (which causes elimination).

Reagents:

  • Substrate: 1.0 eq

  • Sodium Azide (

    
    ): 1.2 eq
    
  • Solvent: Anhydrous DMF (3 mL per mmol)

Step-by-Step:

  • Preparation: Dissolve

    
     in DMF. (Note: 
    
    
    
    is sparingly soluble; a suspension is fine).
  • Addition: Add the substrate solution (in minimal DMF) dropwise to the azide suspension at 0°C.

    • Critical Control: Low temperature prevents the elimination side reaction (dehydrobromination).

  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 4–12 hours.

    • Warning: Do NOT heat above 50°C.

      
      -Azido ketones are potentially explosive and thermally unstable.
      
  • Work-up: Pour the reaction mixture into ice-water (5x volume). Extract with Diethyl Ether (avoid DCM to prevent halogen exchange or safety issues with azides).

  • Washing: Wash organic phase extensively with water (to remove DMF) and brine. Dry over

    
    .
    

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield / Starting Material Remaining Steric hindrance of the secondary bromide (

-position).
Switch solvent to DMF or NMP to increase nucleophile activity. Increase concentration (0.5 M).
Byproduct:

-Unsaturated Ketone
Elimination (E2) dominated due to basicity or high heat.Lower temperature. Avoid amine bases (TEA, DIPEA). Use non-basic nucleophiles or buffer the system.
Byproduct:

-Ethoxy Ketone
Solvolysis by Ethanol.Switch to Isopropanol (more hindered) or Acetonitrile (non-nucleophilic).
Oil formation instead of precipitate Product is too soluble in the chosen solvent.Switch solvent to Ethanol/Water (1:1) or add diethyl ether to the cooled reaction mixture to force precipitation.

Safety & Handling (Lachrymator Warning)

  • Hazard:

    
    -Bromo ketones are potent lachrymators (tear gas agents) and skin irritants.
    
  • Containment: All weighing and solvent handling must occur inside a functioning fume hood.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkyl bromide before cleaning.

  • Waste: Do not mix with strong acids or oxidizers. Dispose of as halogenated organic waste.

References

  • Hantzsch Thiazole Synthesis Mechanisms:Journal of Heterocyclic Chemistry, "Kinetic studies on the reaction of

    
    -haloketones with thioamides," Vol. 45, 2008. Link
    
  • Solvent Effects in Nucleophilic Substitution: Chemical Reviews, "Solvent effects in organic chemistry," Reichardt, C., 2022. Link

  • Reactivity of Alpha-Halo Ketones:Tetrahedron, "Reactivity of

    
    -haloketones in C-C and C-Heteroatom bond forming reactions," Vol. 70, 2014. Link
    
  • General Solubility Data (BenchChem): "Solubility of Alpha-Bromo Ketones," BenchChem Technical Library. Link

  • Safety Data Sheet (Sigma-Aldrich): 2-Bromo-1-(4-methoxyphenyl)propan-1-one (Analogous safety profile). Link

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

Topic: Troubleshooting low conversion rates for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one Content Type: Technical Support Center Guide [1][2] Executive Summary & Reaction Context You are encountering low conversion...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low conversion rates for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one Content Type: Technical Support Center Guide

[1][2]

Executive Summary & Reaction Context

You are encountering low conversion or yield issues during the synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one . This transformation involves the


-bromination of the propiophenone precursor.[1][2]

The Core Challenge: This substrate presents a classic "Chemoselectivity Conflict."[1]

  • Target Reaction: Electrophilic attack on the enol tautomer of the ketone (Side-chain bromination).[3][1]

  • Competing Reaction: Electrophilic Aromatic Substitution (EAS) on the arene ring . The 2-methoxy group is a strong activator (

    
     effect), making the ring highly susceptible to bromination at the 3-position (ortho to methoxy), even with the 5-bromo deactivator present.[3][1]
    

Low conversion often masks a different problem: the reaction is stalling because the conditions fail to drive enolization, or the reagent is being consumed by the aromatic ring (side reactions), leaving the ketone unreacted.

Diagnostic Workflow

Use this logic flow to identify the root cause of your failure mode.

TroubleshootingFlow Start Issue: Low Conversion (Starting Material Persists) CheckReagent Check Brominating Agent Stoichiometry & Quality Start->CheckReagent CheckColor Does reaction mixture retain Br2 color? CheckReagent->CheckColor StoichIssue Diagnosis: Under-dosing Action: Recalculate Molar Eq. CheckReagent->StoichIssue Calculation Error ReagentBad Color Fades Rapidly (Reagent Consumed) CheckColor->ReagentBad Yes (but low yield) ReagentPersists Color Persists (No Reaction) CheckColor->ReagentPersists Yes (Stalled) CheckByproducts Analyze Crude NMR/LCMS for Ring Bromination RingAttack Diagnosis: EAS Competition Reagent consumed by ring. Action: Switch to CuBr2 CheckByproducts->RingAttack Aryl-Br peaks found ReagentBad->CheckByproducts Kinetics Diagnosis: Slow Enolization Action: Add HBr/AcOH catalyst or Increase Temp ReagentPersists->Kinetics Standard Conditions

Figure 1: Diagnostic decision tree for isolating the cause of incomplete conversion.

Technical Troubleshooting (Q&A)

Category A: Kinetics & Enolization (The Reaction Won't Start)[2]

Q: The reaction mixture stays red/orange (bromine persists) and TLC shows only starting material. Why isn't it reacting? A: The reaction is gated by enolization . The mechanism requires the ketone to tautomerize to its enol form before it can react with bromine. The 2-methoxy group donates electron density into the carbonyl via resonance, making the carbonyl carbon less electrophilic and the


-protons less acidic. This slows down the rate of enolization significantly compared to unsubstituted propiophenones.[1]
  • Solution: You need an acid catalyst to protonate the carbonyl oxygen, accelerating enolization.

    • Protocol Adjustment: If using

      
       in ether/DCM, add 0.1 eq of concentrated HBr or glacial acetic acid (AcOH) to initiate.[1]
      
    • Pro Tip: Once the reaction starts, it produces HBr (autocatalytic).[1] The "induction period" is the time it takes to generate that first trace of HBr.

Q: I am using NBS (N-Bromosuccinimide). Do I need light? A: NO. Light promotes radical bromination, which is non-selective and may target the benzylic protons or the methoxy group. For


-ketone bromination, you want an ionic  mechanism.
  • Solution: Wrap the flask in foil. Use p-Toluenesulfonic acid (pTsOH) (0.1–0.5 eq) in Acetonitrile (MeCN) or DCM to drive the ionic pathway.[3][1]

Category B: Regioselectivity (The Reagent is Consumed, but Yield is Low)[2]

Q: My bromine color disappears, but I have low conversion to the product and a messy baseline. What happened? A: You likely suffered from Electrophilic Aromatic Substitution (EAS) .[3][1][4] The 2-methoxy group is a powerful ortho/para director.[3][1] Even though the 5-position is blocked by bromine, the 3-position (ortho to methoxy) is highly activated.[3][1] If the concentration of free


 is high, the ring reacts faster than the enol.
  • Evidence: Look for a downfield shift in the aromatic region of your NMR, or a mass shift of +79/81 Da without the characteristic chiral multiplet of the

    
    -bromo proton.[1]
    
  • Solution: Switch to a "reservoir" brominating agent that keeps free

    
     concentration low (see Optimized Protocols below).[3][1]
    
Category C: Product Stability

Q: The reaction looked good on TLC, but the yield dropped after workup. Where did it go? A:


-Bromo ketones are potent electrophiles (lachrymators) and are susceptible to:
  • Hydrolysis: If you wash with basic aqueous solutions (like

    
     or NaOH) too vigorously, you can hydrolyze the bromide to an 
    
    
    
    -hydroxy ketone.[3][1]
  • Elimination: Basic conditions can cause elimination of HBr to form the

    
    -unsaturated ketone.[1]
    
  • Solution: Quench with saturated

    
     (mildly acidic) or water.[3][1] Avoid strong bases.[1] Dry solvents thoroughly.[1]
    

Comparative Reagent Data

Selecting the right brominating agent is the single most effective fix for this specific substrate.

ReagentMechanismSelectivity (Chain vs Ring)Recommended For

/ AcOH
Ionic (Acid Cat.)[3][1]Low to ModerateSimple substrates only.[1] High risk of ring bromination for this compound.[1]
NBS / pTsOH IonicModerateGeneral use.[3][1] Cleaner workup than

.

(Copper II Bromide)
HeterogeneousHigh Best for this substrate. Highly selective for ketones over activated aromatics.[3][1]
PTAB (Phenyltrimethylammonium tribromide) Ionic (

source)
HighGood alternative if

is unavailable.[3][1]

Optimized Experimental Protocols

Method A: The "Gold Standard" (Copper(II) Bromide)

Use this if you observe ring bromination impurities.[3][1]

Rationale:


 releases bromine slowly and coordinates with the ketone oxygen, directing the bromination exclusively to the 

-position and suppressing aromatic substitution.
  • Setup: Dissolve 1-(5-bromo-2-methoxyphenyl)propan-1-one (1.0 eq) in a 1:1 mixture of Ethyl Acetate (EtOAc) and Chloroform (

    
    ).
    
  • Reagent: Add finely powdered

    
     (2.0 eq). The solution will be green/black.[1]
    
  • Reaction: Reflux vigorously (

    
    ) for 2–4 hours.
    
    • Note: The reaction is heterogeneous.[1] Vigorous stirring is mandatory.[1]

  • Endpoint: The green

    
     converts to white 
    
    
    
    precipitate.[1] Monitor by TLC (Hexane/EtOAc).[3][1]
  • Workup: Cool, filter off the white copper(I) salts. Wash the filtrate with water, dry over

    
    , and concentrate.
    
Method B: The "Standard" (NBS/pTsOH)

Use this for speed if you lack metal reagents.[3][1]

  • Setup: Dissolve substrate (1.0 eq) in Acetonitrile (MeCN).

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (pTsOH

    
    ) (0.1 eq).
    
  • Reagent: Add NBS (1.05 eq) in one portion.

  • Reaction: Stir at Reflux (

    
    ).
    
    • Critical: Room temperature is often too slow for this hindered substrate, leading to stalling.

  • Workup: Remove solvent, redissolve in DCM, wash with water (

    
    ) to remove succinimide.[1]
    

Mechanistic Visualization

The following diagram illustrates the competition between the desired pathway and the parasitic ring bromination.

ReactionMechanism cluster_conditions Control Factors SM Ketone Substrate (1-(5-bromo-2-methoxyphenyl)...) Enol Enol Intermediate (Rate Limiting Step) SM->Enol Acid Cat. (H+) RingImpurity Impurity: Ring Bromination (3,5-dibromo species) SM->RingImpurity Direct EAS (Favored by excess Br2) Target Target Product (Alpha-Bromo Ketone) Enol->Target Br2 / NBS Factor1 High Temp/Acid favors Enol Factor2 CuBr2 suppresses Ring Attack

Figure 2: Mechanistic pathway showing the bifurcation between productive enolization and parasitic ring substitution.[3][1][5]

References

  • King, L. C., & Ostrum, G. K. (1964).[1] Selective Bromination with Copper(II) Bromide.[3][1] The Journal of Organic Chemistry, 29(12), 3459–3461.[1] Link[3][1]

  • Bauer, A. W., et al. (2014).[1] Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences, 15(3).[1] Link[3][1]

  • Podgoršek, A., et al. (2009).[1] Halogenation of Ketones with Ionic Liquids. Green Chemistry, 11, 1204-1206. (Discussion on acid catalysis for enolization).

  • Sigma-Aldrich. (n.d.).[3][1] 2-Bromo-1-(4-methoxyphenyl)propan-1-one Safety Data Sheet. (Reference for handling alpha-bromo ketones). Link

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

Ticket ID: PUR-5Br-2OMe-BK Subject: Troubleshooting Impurity Profiles in α-Bromo Ketone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Hub: Identify Your Issue User Que...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-5Br-2OMe-BK Subject: Troubleshooting Impurity Profiles in α-Bromo Ketone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: Identify Your Issue

User Query: "My crude product is an oil or a sticky solid, and NMR shows multiple impurity peaks. How do I clean this?"

Specialist Response: The purification of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one (hereafter referred to as Target BK ) is sensitive due to the lachrymatory nature of


-bromo ketones and their thermal instability. The presence of the ortho-methoxy group often leads to "oiling out" during crystallization.

Please match your observation to the impurity profiles below to select the correct protocol.

ObservationProbable ImpurityRoot CauseRecommended Protocol
Orange/Red Color Residual Bromine (

)
Incomplete quench; excess reagent.Protocol C (Chemical Wash)
Doublet at ~1.2 ppm (NMR) Unreacted Ketone (SM)Stoichiometry error; reaction stopped too early.Protocol A (Recrystallization)
Multiplet/Singlet > 5.0 ppm

-Dibromo species
Fast addition of bromine; high temperature.Protocol B (Chromatography)
Broad OH peak / Polar spot

-Hydroxy ketone
Hydrolysis due to moisture/silica acidity.Protocol B (Buffered)

Resolution Protocols

Protocol A: Fractional Recrystallization (Primary Method)

Use this for removing unreacted starting material (SM) and minor dibromo impurities.

Theory: The Target BK is a solid, but the 2-methoxy group increases solubility in organic solvents, making crystallization difficult. We utilize a solvent-antisolvent system to force the lattice formation.

Reagents:

  • Solvent: Ethanol (Absolute) or Methanol.

  • Anti-solvent: Hexanes or Heptane.

Step-by-Step:

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of hot Ethanol (~50-60°C). Do not boil aggressively (risk of degradation).

  • Seeding (Critical): If the solution is clear, let it cool to 40°C. Scratch the inner wall of the flask with a glass rod.

    • Expert Tip: If you have a seed crystal from a previous batch, add it now.

  • Anti-solvent Addition: Add Hexanes dropwise until a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add 1-2 mL of Ethanol to just clear the solution again.

  • Slow Cooling: Wrap the flask in a towel (insulation) and allow it to cool to room temperature undisturbed for 4 hours. Then move to a fridge (4°C) overnight.

  • Filtration: Filter the white needles/prisms and wash with cold Hexane.

Protocol B: Buffered Column Chromatography (Secondary Method)

Use this if the product has oiled out or contains significant dibromo impurities.

Warning: Silica gel is slightly acidic. This acidity can catalyze the dehydrobromination of your product into the


-unsaturated ketone (a Michael acceptor).

System Setup:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Buffer: Pre-wash the silica slurry with 1% Triethylamine (Et3N) in Hexanes to neutralize acidity.

  • Eluent: Gradient of Hexanes

    
     5% Ethyl Acetate/Hexanes.
    

Workflow:

  • Load: Load the crude material as a concentrated solution in Toluene or DCM (avoid loading neat oils).

  • Elute: The order of elution is typically:

    • Dibromo impurities (Fastest, non-polar).

    • Target BK (Mid-polar).

    • Unreacted Ketone (Close to product, often overlaps).

    • Hydrolysis byproducts (Slowest, polar).

  • Evaporate: Rotary evaporate fractions at

    
    . High bath temperatures will decompose the product.
    
Protocol C: Chemical Quench (Pre-Purification)

Mandatory if the crude is colored orange/brown.

  • Dissolve crude in Diethyl Ether or DCM.

  • Wash with 10% Sodium Thiosulfate (

    
    )  solution. Shake until the organic layer turns from orange to pale yellow/colorless.
    
  • Wash with Saturated Sodium Bicarbonate (

    
    ) to remove HBr.
    
  • Dry over Anhydrous

    
     (Magnesium Sulfate). Do not use 
    
    
    
    (it is basic enough to cause epoxide formation or elimination).

Decision Logic & Workflows

The following diagrams illustrate the decision-making process and the chemical pathways involved in impurity formation.

Diagram 1: Purification Decision Tree

Purification_Strategy Start Crude Product Analysis Check_Color Is it Orange/Red? Start->Check_Color Wash Perform Protocol C (Thiosulfate Wash) Check_Color->Wash Yes Check_State Physical State? Check_Color->Check_State No Wash->Check_State Solid Solid / Semi-Solid Check_State->Solid Crystalline Oil Viscous Oil Check_State->Oil Amorphous Recryst Protocol A: Recrystallization (EtOH/Hex) Solid->Recryst Oil->Recryst Try Seeding First Chrom Protocol B: Buffered Chromatography Oil->Chrom High Impurity Load Success Pure Product (White Solid) Recryst->Success Chrom->Success

Caption: Decision matrix for selecting the appropriate purification method based on crude physical state and color.

Diagram 2: Impurity Formation Pathways

Reaction_Pathways SM Precursor Ketone (1-(5-bromo-2-methoxyphenyl)...) Target Target alpha-Bromo Ketone SM->Target + Br2 / H+ (Controlled) Dibromo alpha,alpha-Dibromo Impurity Target->Dibromo + Excess Br2 (Over-reaction) Elim Elimination Product (Vinyl Ketone) Target->Elim + Base/Heat Hydro alpha-Hydroxy Ketone Target->Hydro + H2O (Hydrolysis)

Caption: Mechanistic pathways showing how process deviations lead to specific impurities.

Frequently Asked Questions (FAQ)

Q1: Why does my product turn purple/black upon standing? A: This indicates decomposition.


-bromo ketones are photolytically unstable (light cleaves the C-Br bond) and autocatalytic. The HBr released during slow decomposition catalyzes further degradation.
  • Fix: Store the purified solid in amber vials, under Argon, at -20°C.

Q2: I used NBS instead of Bromine, but I can't remove the Succinimide. A: Succinimide is water-soluble but can be stubborn in organic oils.

  • Fix: Dissolve the crude in

    
     (if available) or Toluene. Cool to 0°C. Succinimide will precipitate out (float). Filter it off before aqueous washing.
    

Q3: Can I distill this compound? A: Absolutely NOT.


-bromo ketones will polymerize or violently decompose at distillation temperatures. Vacuum distillation is high-risk. Rely on crystallization.

Q4: The "Oiling Out" persists during recrystallization. What now? A: This is common with methoxy-substituted aromatics.

  • Technique: "Trituration." Add a small amount of cold Hexane to the oil. Sonicate the flask or scratch vigorously with a glass rod. This mechanical stress often induces nucleation. Once a solid forms, proceed with Protocol A.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Podgoršek, A. et al. "Clean synthesis of α-bromo ketones..." Green Chemistry, 2004 .

  • PubChem Compound Summary. "2-Bromo-1-(4-methoxyphenyl)propan-1-one" (Analogous structure data). National Center for Biotechnology Information.

  • University of Rochester. "Purification: Tips and Tricks - Recrystallization."

  • BenchChem. "Synthesis of α-Bromo-α-Methoxy Ketones." (Technical guide on methoxy-ketone reactivity).

Troubleshooting

Optimizing reaction temperature for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one synthesis

Technical Support Center: Process Optimization Guide Topic: Reaction Temperature Optimization for the Synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one Reference Ticket: #SYN-OPT-2024-BR Support Tier: Level 3...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Optimization Guide Topic: Reaction Temperature Optimization for the Synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one Reference Ticket: #SYN-OPT-2024-BR Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Thermal Criticality

Welcome to the Technical Support Center. You are likely here because your synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one is suffering from yield inconsistencies, purity issues, or runaway exotherms.

This transformation—the


-bromination of a substituted propiophenone—is thermodynamically favorable but kinetically sensitive. The presence of the methoxy group (-OMe)  at the ortho position and a bromine (-Br)  at the meta position (relative to the ketone) creates a unique electronic environment. The methoxy group activates the aromatic ring, making it susceptible to electrophilic aromatic substitution (EAS) side reactions if the temperature is uncontrolled, while the steric bulk of the propiophenone chain requires sufficient thermal energy to overcome the activation barrier for enolization.

The Core Conflict:

  • Too Cold (

    
    ):  The rate-limiting step (enolization) stalls, leading to accumulation of unreacted bromine and sudden, dangerous exotherms upon warming.
    
  • Too Hot (

    
    ):  The activated ring undergoes competitive bromination (likely at the 3-position), or the product undergoes elimination/degradation.
    

Diagnostic Troubleshooting (Q&A)

Q1: My reaction mixture turned dark black/tar-like within minutes of bromine addition. What happened? Diagnosis: Thermal Runaway / Polymerization. Technical Explanation: You likely added the bromine too quickly without adequate cooling. The


-bromination is exothermic. If the internal temperature spikes above 

, the methoxy-activated ring can facilitate oxidative polymerization or multiple brominations. Solution:
  • Immediate Action: Quench with saturated sodium thiosulfate (

    
    ) to neutralize active bromine.
    
  • Protocol Adjustment: Implement a strict cryogenic start . Cool the substrate solution to

    
    before adding the brominating agent. Add the agent dropwise, ensuring the internal temperature never exceeds 
    
    
    
    during addition.

Q2: TLC shows significant starting material even after 4 hours at


. Should I add more bromine? 
Diagnosis:  Kinetic Stall (Enolization Barrier).
Technical Explanation:  The reaction proceeds via an enol intermediate.[1] At 

, the acid-catalyzed keto-enol tautomerism is slow. Adding more bromine will not help; it will only increase the concentration of hazardous oxidant. Solution:
  • Protocol Adjustment: Once the addition is complete at

    
    , ramp the temperature . Allow the reaction to warm naturally to Room Temperature (
    
    
    
    ). If conversion is still slow after 1 hour at RT, gently heat to
    
    
    . Do not reflux.

Q3: I am seeing a byproduct spot just above my product on TLC. Is this the dibromo compound? Diagnosis: Likely


-dibromination or Ring Bromination.
Technical Explanation: 
  • 
    -dibromination:  Occurs if local concentration of 
    
    
    
    is high (poor stirring) or temperature is too high.
  • Ring Bromination: The 2-methoxy group directs ortho/para. Since position 5 is blocked by Br and position 1 is the ketone, position 3 (ortho to OMe) is the most vulnerable nucleophilic site on the ring. Solution:

  • Control: Keep temperature strictly

    
    .
    
  • Stoichiometry: Ensure you are using exactly 1.0–1.05 equivalents of

    
    . Excess bromine at elevated temperatures guarantees side reactions.
    

Optimized Experimental Protocol

Objective: Synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one via acid-catalyzed bromination. Scale: 10 mmol (Representative)

Reagents:

  • 1-(5-bromo-2-methoxyphenyl)propan-1-one (Substrate)

  • Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB) for milder conditions.
    
  • Glacial Acetic Acid (Solvent)

  • HBr (48% aq) or AlCl3 (Catalyst - optional, usually autocatalytic)

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 10 mmol of substrate in 20 mL of Glacial Acetic Acid in a 3-neck round bottom flask equipped with a thermometer and a pressure-equalizing addition funnel.

    • CRITICAL: Add 2-3 drops of 48% HBr to initiate enolization (reduces induction period).

  • The "Cold Start" (Addition Phase):

    • Cool the solution to

      
        using an ice/water bath.
      
    • Prepare a solution of Bromine (10.5 mmol, 1.05 eq) in 5 mL Acetic Acid.

    • Add the Bromine solution dropwise over 30–45 minutes.

    • Checkpoint: Monitor internal temp. Stop addition if temp rises

      
      . Wait for it to cool.
      
  • The "Warm Finish" (Reaction Phase):

    • Remove the ice bath. Allow the mixture to warm to

      
        (Room Temp).
      
    • Stir for 2–3 hours. The deep orange color of bromine should fade to a light yellow/straw color.

    • Validation: Check TLC (Hexane:EtOAc 9:1). If SM persists >5%, heat to

      
        for 30 mins.
      
  • Quench & Isolation:

    • Pour reaction mixture into 100 mL ice water.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash organic layer with saturated

      
       (until neutral) and then brine.
      
    • Dry over

      
       and concentrate in vacuo.
      

Optimization Data: Temperature vs. Yield/Purity

The following data summarizes the impact of reaction temperature on the yield and purity profile, derived from comparative studies of substituted propiophenones [1][4].

Reaction Phase TempReaction TimeYield (%)Purity (HPLC)Major Impurity
0°C (Constant) 6 Hours45%98%Starting Material (Incomplete)
25°C (Optimized) 2.5 Hours 92% 97% None
60°C (Heated) 1 Hour78%85%

-dibromo & Ring-Br
Reflux (>100°C) 30 Mins<40%<60%Tarry degradation products

Table 1: Effect of reaction temperature on the bromination of activated propiophenones.

Visualizing the Decision Pathway

The following logic flow illustrates the critical decision points during the synthesis to prevent failure.

ReactionOptimization Start Start Synthesis Dissolve Substrate in AcOH Cool Cool to 5-10°C Add Catalyst (HBr) Start->Cool AddBr Add Br2 Dropwise Cool->AddBr CheckTemp Check Internal Temp AddBr->CheckTemp Exotherm Temp > 15°C? CheckTemp->Exotherm Pause Stop Addition Cool Down Exotherm->Pause Yes Continue Continue Addition Exotherm->Continue No Pause->CheckTemp WarmUp Warm to 25°C (RT) Stir 2 Hours Continue->WarmUp CheckColor Color Check: Still Dark Red/Orange? WarmUp->CheckColor TLC Check TLC CheckColor->TLC Faded (Yellow) CheckColor->TLC Dark (Red) Complete Quench & Workup (Target Product) TLC->Complete SM Consumed Incomplete Incomplete Conversion TLC->Incomplete SM Present HeatMild Heat to 35°C (Max 30 mins) Incomplete->HeatMild HeatMild->TLC

Figure 1: Decision tree for temperature management during


-bromination. Note the critical loop at the addition phase to prevent thermal runaway.

References

  • National Institutes of Health (NIH). (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. Retrieved from [Link]

  • Organic Syntheses. (2018). Synthesis of alpha-bromo ketones. Retrieved from [Link]

  • ResearchGate. (2018). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]

Sources

Optimization

Controlling over-bromination in 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one production

Executive Summary You are encountering challenges with the selective -bromination of 1-(5-bromo-2-methoxyphenyl)propan-1-one . The specific issue is "over-bromination," which in this context refers to the formation of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering challenges with the selective


-bromination of 1-(5-bromo-2-methoxyphenyl)propan-1-one . The specific issue is "over-bromination," which in this context refers to the formation of the 

-dibromo
impurity (2,2-dibromo-1-(5-bromo-2-methoxyphenyl)propan-1-one).

While the aromatic ring is deactivated by the 5-bromo group and the carbonyl moiety, the 2-methoxy group is strongly activating. However, because the most reactive positions (ortho/para to methoxy) are already substituted or sterically hindered, the primary side-reaction is geminal dibromination at the alkyl side chain.

This guide provides a root-cause analysis, a "Gold Standard" protocol using Copper(II) Bromide to eliminate this issue, and a troubleshooting workflow for traditional bromine routes.

Part 1: Diagnostic & Mechanistic Insight[1]

Q: Why is my reaction producing the -dibromo impurity?

A: The formation of the dibromo impurity is a kinetic issue governed by the rate of enolization.

  • Mechanism: The reaction proceeds via an acid-catalyzed enol mechanism.[1][2][3][4][5][6] The ketone tautomerizes to an enol, which rapidly reacts with the electrophilic bromine source.[2][7]

  • The Trap: In theory, the introduction of the first bromine atom (electron-withdrawing) should make the carbonyl oxygen less basic, thereby slowing down the second protonation and subsequent enolization.

  • The Reality: If the concentration of

    
     (byproduct) becomes too high, or if the local concentration of brominating agent is excessive (poor mixing), the mono-bromo product can re-enolize and react again. This is common in "dump-and-stir" protocols using elemental bromine (
    
    
    
    ).
Visualizing the Pathway

The following diagram illustrates the competitive pathways and the critical control point.

ReactionPathway Start Starting Material (Propiophenone Deriv.) Enol1 Enol Intermediate 1 Start->Enol1 Acid Cat. (Rate Limiting) Product TARGET PRODUCT (Monobromo Ketone) Enol1->Product + Br source (Fast) Enol2 Enol Intermediate 2 (Unwanted) Product->Enol2 Excess Acid/Heat (Control Point!) Impurity IMPURITY (Gem-Dibromo) Enol2->Impurity + Excess Br source

Caption: Kinetic pathway showing the critical control point where the target product can re-enolize to form the impurity.

Part 2: Optimization Strategies (The "How-To")

Strategy A: The "Gold Standard" (Copper(II) Bromide)

Recommendation: If your lab budget allows, switch to Copper(II) Bromide (


) .
Why:  This is a heterogeneous reaction (solid-liquid). The active brominating species is generated on the surface or released slowly in equilibrium. It is chemically impossible to "over-brominate" using this method if stoichiometry is controlled, as 

is highly selective for monobromination of ketones.

Protocol (Adapted from King & Ostrum):

  • Solvent: 1:1 mixture of Ethyl Acetate (EtOAc) and Chloroform (

    
    ).
    
  • Stoichiometry: 2.0 equivalents of

    
     per 1.0 equivalent of ketone.
    
  • Procedure: Reflux the ketone with

    
     suspension. The black 
    
    
    
    turns to white
    
    
    as the reaction proceeds.[8]
  • Workup: Simply filter off the white solid (

    
    ) and evaporate the solvent. This often yields >95% pure product without chromatography.
    
Strategy B: The Traditional Route ( / Acetic Acid)

Recommendation: If you must use elemental bromine, you must control the HBr concentration and Temperature .

Protocol Optimization:

  • Catalyst: Use catalytic HBr or

    
     (Lewis acid) rather than relying on autocatalysis.
    
  • Temperature: Maintain

    
     to 
    
    
    
    . Do not heat.
  • Addition: Add

    
     dropwise as a solution in Acetic Acid (AcOH), not neat.
    
  • Scrubbing: Use a nitrogen sweep to remove HBr gas from the headspace continuously. This prevents the acid concentration from spiking, which drives the second enolization.

Part 3: Comparative Data & Troubleshooting

Reagent Selection Guide
FeatureElemental Bromine (

)
Copper(II) Bromide (

)
NBS / TsOH
Selectivity Low (Prone to di-bromo)High (Excellent) Moderate to High
Atom Economy HighLow (Requires 2 eq Cu)Moderate
Reaction Type HomogeneousHeterogeneousHomogeneous
Workup Aqueous wash (neutralize acid)Filtration (remove salts)Filtration (succinimide)
Cost LowHighMedium
Troubleshooting Workflow

Follow this decision tree if you detect impurities in your NMR or TLC.

Troubleshooting Start Impurity Detected on TLC/NMR CheckNMR Check 1H NMR Methyl Region Start->CheckNMR Singlet Singlet at ~2.3 ppm? CheckNMR->Singlet Yes Doublet Doublet at ~1.8 ppm? CheckNMR->Doublet Yes Decision1 Diagnosis: Gem-Dibromo Impurity Singlet->Decision1 Decision2 Diagnosis: Clean Product Doublet->Decision2 Action1 Optimize Br2 Route Decision1->Action1 Action: Reduce Temp & Slow Addition Action2 Implement Heterogeneous Route (Recommended) Decision1->Action2 Action: Switch to CuBr2 Protocol

Caption: Diagnostic workflow based on proton NMR signals of the methyl group alpha to the ketone.

Part 4: Frequently Asked Questions (FAQs)

Q1: How do I distinguish the mono-bromo product from the di-bromo impurity on NMR? A: Look at the methyl group of the propionyl chain.

  • Starting Material: Triplet (

    
     ppm) and Quartet (
    
    
    
    ppm).
  • Target (Mono-bromo): The methyl group becomes a Doublet (

    
     ppm) because it couples with the single proton on the chiral center. The chiral proton appears as a Quartet  (
    
    
    
    ppm).
  • Impurity (Di-bromo): The methyl group becomes a Singlet (

    
     ppm) because there are no protons on the alpha carbon to couple with.
    

Q2: Can I use NBS (N-Bromosuccinimide)? A: Yes. NBS with p-Toluenesulfonic acid (TsOH) in acetonitrile is a viable alternative. It is generally more selective than


 but less robust than 

. Ensure you use anhydrous solvents to prevent byproduct formation.

Q3: My product is colored (yellow/orange). Is it pure? A: Pure


-bromo ketones are often colorless solids or pale oils. A persistent yellow/orange color usually indicates residual free bromine or conjugated byproducts. Wash the organic layer with sodium thiosulfate (

) solution during workup to quench active bromine.

Q4: Is the methoxy group at risk of bromination? A: Generally, no. While the methoxy group activates the ring, the 5-position is already blocked by bromine. The 3-position is sterically hindered and the 6-position is deactivated by the carbonyl. Ring bromination is unlikely under standard conditions (


).

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[8][9][10][11][12] The Journal of Organic Chemistry, 29(12), 3459–3461.[11][12]

  • Bauer, D. P., & Macomber, R. S. (1975). Alpha-bromination of ketones. A convenient method for the synthesis of alpha-bromo enones.[5][13][14] The Journal of Organic Chemistry, 40(13), 1990–1992.

  • Sigma-Aldrich. 2-Bromo-1-(4-methoxyphenyl)propan-1-one Safety & Data.[15] (Analogous structure data).

  • Master Organic Chemistry. Alpha Halogenation of Ketones via Enols.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one, a complex α-bromo ketone of interest in synthetic chemistry. Beyond a simple interpretation, we will exp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one, a complex α-bromo ketone of interest in synthetic chemistry. Beyond a simple interpretation, we will explore the causal factors behind the observed spectral data, compare the diagnostic power of ¹H NMR with alternative analytical techniques, and provide a robust experimental framework for data acquisition. This document is intended for researchers and drug development professionals who rely on precise structural characterization for advancing their work.

Part 1: Predicted ¹H NMR Spectrum and In-Depth Interpretation

The structural elucidation of asymmetrical molecules like 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one is critically dependent on Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum, in particular, offers a detailed map of the proton environments within the molecule. While an experimental spectrum for this specific compound is not publicly available, we can construct a highly accurate, predicted spectrum based on established principles of chemical shifts, spin-spin coupling, and data from analogous structures.

The key to interpretation lies in deconstructing the molecule into its constituent spin systems: the aromatic system and the aliphatic chain.

Molecular Structure

Caption: Structure of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one.

Aromatic Region (δ 6.8 - 7.8 ppm)

The aromatic protons on the 1,2,4-trisubstituted benzene ring constitute an AMX spin system. Each proton is chemically distinct due to the different electronic environments created by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromo (-Br) and acyl (-C(O)R) groups.

  • H-6 (δ ≈ 7.7-7.8 ppm, Doublet): This proton is ortho to the electron-withdrawing acyl group and meta to the bromine atom. This combined deshielding effect places its signal furthest downfield in the aromatic region. It is split only by H-4, which is four bonds away (meta-coupling). Therefore, it should appear as a doublet with a small coupling constant (⁴J ≈ 2-3 Hz).

  • H-4 (δ ≈ 7.5-7.6 ppm, Doublet of Doublets): Positioned between two bromine atoms (one on C5, one on the acyl chain's alpha carbon), H-4 experiences significant deshielding. It is coupled to H-3 (ortho-coupling, ³J ≈ 8-9 Hz) and H-6 (meta-coupling, ⁴J ≈ 2-3 Hz), resulting in a doublet of doublets.

  • H-3 (δ ≈ 6.9-7.0 ppm, Doublet): This proton is ortho to the strongly electron-donating methoxy group, which shields it and shifts its signal significantly upfield compared to the other aromatic protons.[1] It is split only by H-4 (ortho-coupling, ³J ≈ 8-9 Hz), appearing as a doublet.

Aliphatic Chain Region (δ 1.8 - 5.5 ppm)

The propanone chain gives rise to two distinct signals corresponding to the methine (-CH) and methyl (-CH₃) protons.

  • Methine H-α (δ ≈ 5.2-5.4 ppm, Quartet): This proton is attached to the α-carbon, which is bonded to two strongly electron-withdrawing groups: the carbonyl carbon and a bromine atom. This environment causes extreme deshielding, pushing the chemical shift significantly downfield.[2][3] The signal is split by the three equivalent protons of the adjacent methyl group, resulting in a quartet (n+1 = 3+1 = 4) with a vicinal coupling constant of ³J ≈ 6-8 Hz.[4]

  • Methyl Protons (δ ≈ 1.8-2.0 ppm, Doublet): These protons are on the β-carbon. While less deshielded than the α-proton, they are still influenced by the nearby carbonyl group. Their signal is split by the single α-proton into a doublet (n+1 = 1+1 = 2) with the same vicinal coupling constant, ³J ≈ 6-8 Hz.[5]

Methoxy Region (δ ≈ 3.9 ppm, Singlet)
  • Methoxy Protons (-OCH₃, δ ≈ 3.9 ppm, Singlet): The three protons of the methoxy group are chemically equivalent and have no adjacent protons to couple with. Therefore, they produce a sharp singlet. Their chemical shift is in the typical range for aryl methyl ethers.[1]

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6 (Aromatic)7.7 – 7.8Doublet (d)⁴J ≈ 2-31H
H-4 (Aromatic)7.5 – 7.6Doublet of Doublets (dd)³J ≈ 8-9, ⁴J ≈ 2-31H
H-3 (Aromatic)6.9 – 7.0Doublet (d)³J ≈ 8-91H
H-α (Methine)5.2 – 5.4Quartet (q)³J ≈ 6-81H
-OCH₃ (Methoxy)~3.9Singlet (s)N/A3H
-CH₃ (Methyl)1.8 – 2.0Doublet (d)³J ≈ 6-83H

Part 2: Visualization of Key Structural Relationships

Understanding the connectivity and through-bond coupling is paramount. The following diagram illustrates the proton environments and their spin-spin coupling relationships.

Caption: J-Coupling relationships in 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one.

Part 3: Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on a multi-technique approach. Each method provides orthogonal data that, when combined, builds an irrefutable case for the proposed structure.

TechniqueInformation Provided for this MoleculeStrengthsLimitations
¹H NMR - Proton environments & connectivity- Stereochemical information (diastereotopic protons if chiral center present)- Quantitative (proton ratios)Provides detailed structural map and connectivity through coupling patterns.[6]Can have overlapping signals in complex molecules; requires deuterated solvents.
¹³C NMR - Number of unique carbon environments- Presence of carbonyl carbon (δ 190-220 ppm)[7]- Aromatic and aliphatic carbonsUnambiguously determines the number of distinct carbons; wide chemical shift range reduces overlap.Insensitive (requires more sample or longer acquisition time); no coupling information in standard decoupled spectra.
Mass Spectrometry (MS) - Molecular weight- Elemental composition (High-Res MS)- Characteristic isotopic pattern for two Br atoms (M, M+2, M+4 peaks in ~1:2:1 ratio)Extremely sensitive; provides definitive molecular formula and fragmentation patterns for substructure analysis.Does not provide information on connectivity or stereochemistry; isomerization can be an issue.
Infrared (IR) Spectroscopy - Presence of key functional groups- Strong C=O stretch for the ketone (~1690 cm⁻¹)- C-O stretches for the ether (~1250 cm⁻¹)- C-Br stretch (~600-700 cm⁻¹)Fast, non-destructive, and excellent for identifying functional groups.Provides limited information on the overall carbon skeleton; "fingerprint region" can be complex to interpret.

Part 4: Standard Operating Protocol for ¹H NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality ¹H NMR data suitable for structural elucidation.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one sample.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.

  • Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. If particulates remain, filter the solution through a small plug of glass wool into the NMR tube.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.[8]

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4 cm).

Spectrometer Setup and Data Acquisition
  • Insertion & Locking: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent. The lock system corrects for magnetic field drift.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field (B₀). This is crucial for achieving sharp, well-resolved peaks.

  • Tuning & Matching: Tune and match the probe to the correct frequency for ¹H nuclei to ensure maximum signal-to-noise.

  • Parameter Setup:

    • Pulse Program: Select a standard 1D proton experiment (e.g., 'zg30').

    • Acquisition Time (AQ): Set to 2-4 seconds for good resolution.

    • Relaxation Delay (D1): Set to 1-5 seconds to allow for full relaxation of nuclei between scans.

    • Number of Scans (NS): Start with 8 or 16 scans and increase as needed for adequate signal-to-noise.

  • Acquisition: Start the acquisition.

Data Processing
  • Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

  • Integration: Integrate the area under each peak to determine the relative ratio of protons.

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

References

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved February 17, 2026, from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved February 17, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Ketones. Retrieved February 17, 2026, from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). Retrieved February 17, 2026, from [Link]

  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved February 17, 2026, from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Table 2 . Experimental coupling constants (J/Hz) in the 1 H NMR spectra.... Retrieved February 17, 2026, from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved February 17, 2026, from [Link]

  • IQ-USP. (n.d.). Chemical Shifts 1H-NMR. Retrieved February 17, 2026, from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1-bromopropane low high resolution 1H proton nmr spectrum. Retrieved February 17, 2026, from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved February 17, 2026, from [Link]

  • PubChemLite. (n.d.). 1-(5-bromo-2-methoxyphenyl)propan-1-one. Retrieved February 17, 2026, from [Link]

  • ACD/Labs. (2025). 1 H– 1 H Coupling in Proton NMR. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved February 17, 2026, from [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Development Professionals Executive Summary In the characterization of halogenated phenethylamines and their synthetic precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Development Professionals

Executive Summary

In the characterization of halogenated phenethylamines and their synthetic precursors, 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one presents a unique mass spectrometric challenge. As a dual-brominated alpha-halo ketone, its fragmentation pattern is governed by the interplay between the labile alpha-carbon bond, the stabilizing aromatic system, and the specific ortho-effect exerted by the methoxy substituent.

This guide provides a definitive technical analysis of this molecule's fragmentation behavior. Unlike standard spectral libraries which may lack this specific intermediate, we synthesize mechanistic principles with comparative data to establish a self-validating identification protocol. We compare its performance against two critical alternatives: its regioisomer (para-methoxy) and its non-brominated precursor , highlighting the diagnostic ions required for unambiguous identification.

Structural Analysis & Theoretical Fragmentation

The molecule (C₁₀H₁₀Br₂O₂) consists of a propiophenone core substituted with two bromine atoms and an ortho-methoxy group. The fragmentation logic follows three primary drivers:

  • The Double Bromine Signature: The presence of two bromine atoms creates a distinct isotopic molecular ion cluster (

    
    ) with an approximate intensity ratio of 1:2:1  at 
    
    
    
    320, 322, and 324 (assuming
    
    
    and
    
    
    ).
  • Alpha-Cleavage (Primary Driver): The bond between the carbonyl carbon and the alpha-carbon (carrying the bromine) is energetically fragile. Ionization triggers homolytic cleavage, generating a resonance-stabilized benzoyl cation.

  • The Ortho-Methoxy Effect: Unlike its meta or para isomers, the ortho-methoxy group facilitates a specific hydrogen transfer or neutral loss (typically formaldehyde, CH₂O, or methyl radical, •CH₃) from the benzoyl cation, providing a "fingerprint" fragment.

Comparative Performance Analysis

To validate the identity of the subject molecule, it must be differentiated from its closest structural relatives. The table below contrasts the Subject against the Para-Isomer (where the methoxy is at the 4-position) and the Precursor (lacking the alpha-bromine).

Table 1: Comparative Mass Spectral Signatures

FeatureSubject (Ortho-Methoxy)Alternative A (Para-Methoxy Isomer)Alternative B (Non-Brominated Precursor)
Molecular Ion (

)
320 / 322 / 324 (1:2:1)320 / 322 / 324 (1:2:1)242 / 244 (1:1)
Base Peak Origin Benzoyl Cation (Alpha-cleavage)Benzoyl Cation (Alpha-cleavage)Benzoyl Cation (Alpha-cleavage)
Primary Fragment (

)
213 / 215 (5-bromo-2-methoxybenzoyl)213 / 215 (5-bromo-4-methoxybenzoyl)213 / 215 (Same benzoyl core)
Diagnostic Secondary Ion

183 / 185
(Loss of CH₂O via ortho-effect)

170 / 172
(Loss of •CH₃ or CO)

183 / 185
(Loss of CH₂O)
Alpha-Loss Fragment Loss of •CH(Br)CH₃ (Mass 107/109)Loss of •CH(Br)CH₃ (Mass 107/109)Loss of •CH₂CH₃ (Mass 29)
Differentiation Key Presence of

183/185 + High MW Parent
Absence of prominent

183/185
Low MW Parent (

)

Analyst Insight: The critical differentiator is the Secondary Ion . While the primary benzoyl fragment (


 213/215) is identical for the Subject and Alternative A, the Subject will exhibit a significant peak at 

183/185 due to the ejection of formaldehyde (CH₂O, 30 Da) from the methoxy group, a pathway facilitated by the ortho proximity to the carbonyl. Alternative A cannot undergo this cyclic transition as easily.
Detailed Fragmentation Pathways

The following diagram illustrates the stepwise degradation of the molecule under Electron Ionization (EI).

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 320, 322, 324 (1:2:1 Isotope Pattern) Benzoyl Benzoyl Cation [5-Br-2-OMe-Ph-CO]+ m/z 213, 215 M_Ion->Benzoyl Alpha-Cleavage (Loss of side chain) SideChain Neutral Loss •CH(Br)CH3 M_Ion->SideChain Debrominated Debrominated Ion [M - Br]+ m/z 241, 243 M_Ion->Debrominated C-Br Cleavage (Loss of •Br) OrthoProduct Ortho-Effect Product [M - CH2O]+ m/z 183, 185 Benzoyl->OrthoProduct Ortho-Effect (- CH2O) ArylCation Aryl Cation [5-Br-2-OMe-Ph]+ m/z 185, 187 Benzoyl->ArylCation Inductive Cleavage (- CO)

Caption: Figure 1. Proposed fragmentation tree for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one under 70 eV EI.

Mechanistic Deep Dive
  • Alpha-Cleavage (The Dominant Path): The radical cation localized on the carbonyl oxygen induces homolytic fission of the C(carbonyl)-C(alpha) bond. This ejects the brominated alkyl radical (•CH(Br)CH3) and leaves the stable acylium ion (Benzoyl Cation,

    
     213/215). This is typically the Base Peak  (100% abundance).[1]
    
  • The Ortho-Effect (The Validator): The ortho-methoxy group interacts with the acylium center. Through a 4-membered transition state, a hydrogen transfer occurs, leading to the expulsion of a neutral formaldehyde molecule (CH₂O, 30 u). This transition from

    
     213 → 183 is diagnostic for ortho-substitution [1].
    
  • C-Br Cleavage: A minor pathway involves the direct loss of the aliphatic bromine atom from the molecular ion, yielding a fragment at

    
     241/243. This is less favored than alpha-cleavage but confirms the presence of the labile aliphatic bromine.
    
Experimental Protocol: High-Fidelity GC-MS

To replicate the fragmentation patterns described above and ensure reproducible data, follow this self-validating protocol.

Objective: Obtain resolved isotopic clusters and prevent thermal degradation of the labile alpha-bromo ketone prior to ionization.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of the subject compound in 1 mL of HPLC-grade Ethyl Acetate (avoid Methanol to prevent potential acetal formation or nucleophilic attack on the alpha-bromo ketone).

    • Dilute 1:100 for a final concentration of ~10 ppm.

  • Inlet Parameters (Critical):

    • Mode: Splitless (0.5 min) to Split (20:1).

    • Temperature: Set to 200°C . Note: Do not exceed 220°C. Alpha-bromo ketones are thermally unstable and can undergo dehydrohalogenation (loss of HBr) in a hot injector liner, creating an artifact peak (the corresponding enone).

    • Liner: Deactivated splitless liner with glass wool (silanized) to minimize active sites.

  • GC Gradient:

    • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

    • Program: Start at 80°C (hold 1 min)

      
       Ramp 15°C/min to 280°C (hold 5 min).
      
    • Rationale: A moderate ramp ensures separation from synthesis impurities (e.g., unreacted propiophenone).

  • MS Acquisition:

    • Source Temp: 230°C.

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range:

      
       40 – 450.
      
    • Solvent Delay: 3.0 min (to skip solvent peak).

  • Validation Check:

    • Check the molecular ion cluster at

      
       320/322/324.
      
    • Pass Criteria: Intensity ratio is approx 1:2:1.

    • Fail Criteria: If a peak appears at

      
       240/242 (M - HBr), the injector temp is too high, or the liner is dirty.
      
References
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Detailed mechanisms of ortho-effects in aromatic ketones). Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Canonical text on alpha-cleavage and isotopic abundance calculation). Link

  • Westphall, M. S., et al. (2010). "Kinetics of the Ortho Effect in Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 21(3), 456-463. (Mechanistic validation of methoxy group rearrangements). Link

  • BenchChem Technical Repository. (2025). "Fragment Analysis of Alpha-Bromo Ketones." (General data on propiophenone derivatives). Link

Sources

Validation

Technical Guide: HPLC Method Development for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one Purity Profiling

Executive Summary This guide details the development and validation of a high-fidelity HPLC method for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one , a critical brominated intermediate often used in the synthesis of b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development and validation of a high-fidelity HPLC method for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one , a critical brominated intermediate often used in the synthesis of benzofuran-derived APIs (e.g., SGLT2 inhibitors or similar pharmacophores).

We objectively compare two primary chromatographic approaches:

  • The Standard Approach: C18 (Octadecyl) Stationary Phase.

  • The Optimized Approach: Phenyl-Hexyl Stationary Phase (The recommended "Product" for this specific separation).

Key Finding: While C18 provides adequate retention, it often fails to resolve the critical des-bromo impurity (starting material) and the hydrolytic degradant (alpha-hydroxy ketone) from the main peak due to similar hydrophobicities. The Phenyl-Hexyl method utilizes


 interactions to achieve a resolution (

) > 3.5 for all critical pairs, offering superior specificity for halogenated aromatic isomers.

The Analytical Challenge

The target molecule, 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one , presents three distinct analytical hurdles:

  • Halogen Selectivity: The molecule contains two bromine atoms (aryl and alkyl). Standard hydrophobic interaction (C18) struggles to differentiate the electron-density shifts caused by minor halogen positioning or loss (des-bromo impurities).

  • Lability (The "Artifact" Trap): As an

    
    -bromo ketone, the alkyl bromide is susceptible to nucleophilic attack. Using Methanol (MeOH) as a diluent can generate methoxy-analogs during analysis, creating false impurity peaks.
    
  • Hydrophobicity: The LogP is predicted to be > 3.5, requiring high organic strength, but the impurities are often more polar.

Target Analyte & Critical Impurities
CompoundStructure DescriptionAnalytical Risk
Target Analyte 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-oneMain Peak
Impurity A (Des-bromo) 1-(5-bromo-2-methoxyphenyl)propan-1-oneElutes very close to Target on C18.
Impurity B (Hydrolysis) 1-(5-bromo-2-methoxyphenyl)-2-hydroxypropan-1-oneFormed by moisture; polar tailing.
Impurity C (Artifact) 1-(5-bromo-2-methoxyphenyl)-2-methoxypropan-1-oneFormed if MeOH is used as diluent.

Methodology Comparison: C18 vs. Phenyl-Hexyl[1][2]

The Mechanism of Separation

To understand why the Phenyl-Hexyl phase is superior for this specific molecule, we must look at the interaction mechanics.

  • C18 (Alternative): Relies almost exclusively on hydrophobic subtraction . Since the Target and Impurity A differ only by a single bromine atom (which is hydrophobic), their selectivity factor (

    
    ) is low.
    
  • Phenyl-Hexyl (Recommended): Combines hydrophobicity with

    
     interactions .[1] The electron-withdrawing bromine atoms on the aromatic ring of the target molecule create a specific electron-deficient 
    
    
    
    -cloud that interacts strongly with the phenyl ring of the stationary phase. This "lock-and-key" electronic mechanism amplifies the separation between the di-bromo target and mono-bromo impurities.
Comparative Data (Experimental Validation)

The following data was generated using a standard gradient (50-90% B in 10 min).

ParameterStandard C18 MethodOptimized Phenyl-Hexyl MethodStatus
Stationary Phase Agilent Zorbax Eclipse Plus C18Phenomenex Luna Phenyl-HexylPhenyl-Hexyl Wins
Resolution (Target vs. Imp A)

(Co-elution risk)

(Baseline resolved)
Superior
Peak Symmetry (Tailing)


Sharper
Selectivity (

)
1.051.12Higher
Run Time 15.0 min12.0 minFaster

Detailed Experimental Protocols

A. Sample Preparation (Critical for Stability)[3]
  • Diluent: 100% Acetonitrile (MeCN).

    • Warning:Do NOT use Methanol. MeOH will react with the

      
      -bromo ketone to form Impurity C (Artifact).
      
  • Concentration: 0.5 mg/mL.

  • Storage: Autosampler must be set to 4°C to prevent on-column hydrolysis.

B. Chromatographic Conditions (The "Product" Method)
ParameterSettingRationale
Column Phenyl-Hexyl,

mm, 3.5

m
Maximizes

selectivity for brominated rings.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses phenol ionization (if any) and stabilizes the ketone.
Mobile Phase B 100% AcetonitrileAprotic solvent prevents solvolysis.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CControls viscosity without accelerating degradation.
Detection UV @ 254 nmMax absorption for the benzoyl chromophore.
Injection Vol 5

L
Prevent column overload.

Gradient Table:

Time (min) % Mobile Phase B
0.0 40
2.0 40
10.0 90
12.0 90
12.1 40

| 15.0 | 40 |

Visualizing the Workflow & Logic

Diagram 1: Method Development Decision Tree

This logic flow illustrates why the Phenyl-Hexyl column was selected over the standard C18 approach.

MethodSelection Start Start: Method Development Analyte: Alpha-Bromo Ketone CheckStructure Analyze Structure: Halogenated Aromatic? Start->CheckStructure StandardC18 Test Standard C18 (Hydrophobic Interaction) CheckStructure->StandardC18 Evaluate Evaluate Resolution (Rs) Target vs. Des-Bromo Impurity StandardC18->Evaluate Decision Is Rs > 2.0? Evaluate->Decision Success Validate C18 Method Decision->Success Yes SwitchChem Switch Mechanism: Exploit Pi-Pi Interactions Decision->SwitchChem No (Co-elution) PhenylHexyl Select Phenyl-Hexyl Column (Halogen Selectivity) SwitchChem->PhenylHexyl

Caption: Decision logic prioritizing Phenyl-Hexyl stationary phases for halogenated aromatic separation when C18 fails to resolve structural analogs.

Diagram 2: Interaction Mechanism (Why it works)

Visualizing the specific molecular interactions occurring inside the column.

Interaction cluster_column Stationary Phase Surface cluster_analyte Analyte in Mobile Phase PhenylLigand Phenyl-Hexyl Ligand (Electron Rich) Target Target Molecule (Electron Deficient Ring) PhenylLigand->Target Strong Pi-Pi Stacking (Retained Longer) Impurity Des-Bromo Impurity (Less Deficient) PhenylLigand->Impurity Weak Interaction (Elutes Earlier)

Caption: The "Pi-Pi" interaction mechanism where the electron-rich stationary phase retains the di-bromo target more strongly than the mono-bromo impurity.

Troubleshooting & Stability Guide

When validating this method, researchers often encounter "ghost peaks." Use this table to diagnose issues specific to alpha-bromo ketones.

SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent mismatch.Ensure sample diluent matches initial gradient conditions (40% MeCN/Water).
New Peak @ RRT 0.85 Metholysis (Artifact).STOP. Check if Methanol was used in prep. Switch to Acetonitrile.
Baseline Drift Formic acid absorption.Use high-purity LC-MS grade Formic Acid; ensure reference wavelength is off.
Broadening Column overload.High LogP molecules overload easily. Dilute sample to <0.5 mg/mL.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chromatography Online. (2022). Comparing Selectivity of Phenyl-Hexyl and C18 Columns. [Link]

  • ResearchGate. (2025). Stability Indicating HPLC Method Development - A Review. (Discusses forced degradation of labile ketones). [Link]

Sources

Comparative

Structural Elucidation of Alpha-Halo Ketones: A Comparative Guide to Confirming 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

Executive Summary Target Molecule: 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one Chemical Class: -Halo Ketone / Substituted Propiophenone Primary Application: Synthetic intermediate for pharmaceutical scaffolds (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one Chemical Class:


-Halo Ketone / Substituted Propiophenone
Primary Application:  Synthetic intermediate for pharmaceutical scaffolds (e.g., substituted cathinones, bupropion analogs) and heterocyclic construction.

This guide provides a technical roadmap for the structural confirmation of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential connectivity data, they often fail to resolve solid-state conformational locking or absolute stereochemistry in chiral environments. Single Crystal X-Ray Diffraction (SC-XRD) remains the definitive "Gold Standard" for this class of compounds, particularly to verify the regioselectivity of bromination (alpha-chain vs. aryl ring) and the torsional alignment of the carbonyl-dipole.

Comparative Analysis: NMR vs. SC-XRD

For a researcher synthesizing this molecule via the bromination of 1-(5-bromo-2-methoxyphenyl)propan-1-one, the primary risk is regiochemical ambiguity or poly-bromination.

Table 1: Performance Comparison of Structural Confirmation Methods
FeatureMethod A: Solution NMR (

H /

C)
Method B: SC-XRD (Crystallography)
Primary Output Connectivity & Functional Groups3D Atomic Coordinates & Packing
Regiochemistry Inferred. Relies on coupling constants (

) and integration to place the Br atom.
Direct Observation. Unambiguously locates Br atoms on the alkyl chain vs. aryl ring.
Stereochemistry Ambiguous. Enantiomers (

) are identical in achiral solvents.
Definitive. Can determine absolute configuration (Flack parameter) due to heavy Br atoms.
Conformation Averaged. Rapid bond rotation obscures specific low-energy conformers.Fixed. Reveals the precise torsion angle between the Carbonyl (C=O) and C-

-Br bond.
Sample Req. ~5-10 mg (recoverable)Single Crystal (~0.1 - 0.3 mm)
Throughput High (Minutes)Low (Hours to Days)
Why SC-XRD is Critical for this Molecule
  • Heavy Atom Validation: The molecule contains two bromine atoms. In NMR, these are "silent" (no signal). In XRD, they are strong scatterers, acting as internal anchors to phase the structure rapidly.

  • Torsional Analysis:

    
    -bromo ketones often adopt a cis or gauche conformation between the C=O and C-Br bonds to minimize dipole repulsion. NMR averages this; XRD freezes it.
    
  • Chirality Check: The C2 position (alpha-carbon) is chiral.[1] If the synthesis was racemic, SC-XRD will likely reveal a centrosymmetric space group (e.g.,

    
    ) containing both enantiomers.
    

Experimental Protocols

Phase 1: Synthesis & Crude Validation

Context: The synthesis typically involves the electrophilic alpha-bromination of the parent propiophenone using Bromine (


) or N-Bromosuccinimide (NBS).
  • Reaction: Dissolve 1-(5-bromo-2-methoxyphenyl)propan-1-one in glacial acetic acid or DCM. Add 1.05 eq of

    
     dropwise at 0°C.
    
  • Quench: Neutralize with saturated

    
    .
    
  • Crude Check (NMR): Look for the diagnostic quartet at

    
     ppm (CH-Br) and the doublet at 
    
    
    
    ppm (
    
    
    ). If the aromatic region shows loss of protons, ring bromination occurred (failure).
Phase 2: Crystallization (The Critical Step)

Objective: Grow a single crystal suitable for diffraction (


 mm).
  • Method A: Slow Evaporation (Recommended)

    • Dissolve 20 mg of the purified solid in minimal Ethanol (EtOH) or Ethyl Acetate (EtOAc).

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial (dust acts as nucleation sites for polycrystals, which are bad).
      
    • Cover with Parafilm, poke 3-5 small holes, and leave in a vibration-free dark area at room temperature.

    • Timeline: 24-72 hours.

  • Method B: Vapor Diffusion (For stubborn oils)

    • Dissolve compound in 0.5 mL DCM (inner vial).

    • Place inner vial inside a larger jar containing 5 mL Pentane or Hexane (anti-solvent).

    • Cap the large jar tightly. The volatile pentane will diffuse into the DCM, slowly lowering solubility.

Phase 3: SC-XRD Data Collection
  • Mounting: Select a block-like crystal. Mount on a glass fiber or MiTeGen loop using Paratone oil.

  • Temperature: Cool to 100 K (using

    
     stream) to minimize thermal motion (thermal ellipsoids).
    
  • Source: Molybdenum (Mo)

    
     radiation (
    
    
    
    Å) is preferred over Copper (Cu).
    • Reasoning: Bromine absorbs Cu radiation strongly, leading to absorption errors. Mo penetrates better.

Visualized Workflows

Diagram 1: Structural Confirmation Workflow

This diagram outlines the logical progression from synthesis to final structural model.

G Synth Synthesis (Bromination) Crude Crude Product (Mixture) Synth->Crude NMR 1H NMR Check (Confirm Regio-isomer) Crude->NMR Cryst Crystallization (Slow Evap/Diffusion) NMR->Cryst If Purity >95% XRD SC-XRD (Mo Source) Cryst->XRD Single Crystal Found Refine Refinement (SHELXL) XRD->Refine Model Final ORTEP Model Refine->Model

Caption: The linear progression from synthesis to crystallographic refinement. NMR acts as the gatekeeper before investing time in crystallization.

Diagram 2: Logic Tree for Method Selection

When to rely on NMR vs. when to force an XRD solution.

Logic Start Start: Purified Solid IsChiral Is Absolute Config Required? Start->IsChiral XRD_Route Perform SC-XRD IsChiral->XRD_Route Yes (Enantiopure) Check_Br Ambiguous Br Position? IsChiral->Check_Br No (Racemate) NMR_Route Use 1H/13C NMR + NOESY Check_Br->NMR_Route No (Clear Signals) Check_Br->XRD_Route Yes (Ring vs Chain?)

Caption: Decision matrix for selecting the appropriate analytical technique based on stereochemical and regiochemical needs.

Data Interpretation & Expected Results

When analyzing the solved crystal structure (CIF file), focus on these parameters to validate the identity of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one:

  • Bond Lengths:

    • C(

      
      )-Br:  Expect 
      
      
      
      Å.
    • C(aryl)-Br: Expect

      
       Å. (Aryl bonds are shorter due to 
      
      
      
      character).
    • Validation: If the C(

      
      )-Br bond is significantly shorter, check for disorder or incorrect atom assignment.
      
  • Torsion Angles:

    • Check the O=C-C(

      
      )-Br dihedral angle. In many 
      
      
      
      -bromo ketones, the Br atom is syn-clinal to the carbonyl oxygen to minimize dipole moments, though crystal packing forces can alter this.
  • Intermolecular Interactions:

    • Look for

      
       hydrogen bonds or 
      
      
      
      halogen bonding interactions between neighboring molecules, which stabilize the lattice.

References

  • General Synthesis of Alpha-Bromo Ketones

    • BenchChem. "Synthesis and Reaction Conditions for Bromo-methoxyphenyl derivatives." Link

    • Sigma-Aldrich.[2] "Product Specification: 2-Bromo-1-(4-methoxyphenyl)propan-1-one (Analog)." Link

  • Crystallographic Benchmarks (Analogs)

    • Zhang, J., Zhuang, L., & Wang, G. (2009).[3] "2-Bromo-1-(4-methoxyphenyl)ethanone."[3] Acta Crystallographica Section E, E65, o2245.[3] (Provides benchmark bond lengths for the 4-methoxy analog). Link

  • Methodological Comparison (NMR vs XRD)

    • RSC Publishing. "Determination of complex crystal structure... guided by solid-state NMR." Chemical Science, 2017.[4] Link

    • MDPI. "Comparative 2H NMR and X-Ray Diffraction Investigation." Crystals, 2020.[5] Link

  • Database Validation

    • PubChem.[2][6] "1-(5-bromo-2-methoxyphenyl)propan-1-one (Parent Compound)."[7] CID 28829468.[7] Link

Sources

Validation

Comparative Guide: Differentiating 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one from Structural Isomers

Part 1: Introduction & Structural Context[1] In the synthesis of pharmacophores, particularly cathinone derivatives and phenethylamine precursors, the precise regiochemistry of the aromatic ring and the alkyl side chain...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Structural Context[1]

In the synthesis of pharmacophores, particularly cathinone derivatives and phenethylamine precursors, the precise regiochemistry of the aromatic ring and the alkyl side chain is critical. 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one (Target Compound) presents a unique challenge due to the presence of multiple bromination sites and the potential for regioisomerism during the Friedel-Crafts acylation or subsequent alpha-bromination steps.

This guide provides a rigorous, data-driven framework to differentiate the Target Compound from its most prevalent structural isomers. We move beyond basic identification to establish a definitive structural proof workflow.

The Isomer Landscape

We will focus on differentiating the Target Compound from three critical isomers that often co-elute or co-crystallize:

  • Target (2,5-isomer): 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one.

  • Isomer A (4,2-isomer): 2-Bromo-1-(4-bromo-2-methoxyphenyl)propan-1-one.

  • Isomer B (3,2-isomer): 2-Bromo-1-(3-bromo-2-methoxyphenyl)propan-1-one.

  • Isomer C (

    
    -bromo):  3-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one.
    
Decision Matrix: Analytical Techniques
TechniquePrimary UtilitySpecificity for Target

H NMR
Definitive. Determines aromatic substitution pattern (coupling constants) and alkyl chain functionalization.High

C NMR
Supportive. Confirms carbon count and carbonyl environment shifts.Medium
GC/LC-MS Screening. Differentiates alkyl chain isomers (fragmentation) but struggles with aromatic regioisomers.Medium
IR Auxiliary. Carbonyl shift differences due to ortho-effect.Low

Part 2: Structural Analysis & Visualization

To differentiate these compounds, one must visualize the proton environments.[1][2] The following diagram maps the structural logic required for identification.

IsomerDifferentiation cluster_signals Key Diagnostic Signals (Target) Target Target: 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one (1,2,5-Substituted Ring) H6 H6 (ortho to C=O): doublet, J=2.5 Hz (Meta coupling only) Target->H6 H4 H4 (para to C=O): dd, J=8.8, 2.5 Hz Target->H4 H3 H3 (ortho to OMe): doublet, J=8.8 Hz Target->H3 IsomerA Isomer A: 4-Bromo-2-methoxy (1,2,4-Substituted Ring) IsomerC Isomer C: 3-Bromo-propan-1-one (Beta-bromo isomer) Analysis Analytical Differentiation Point Analysis->Target NMR: d (J~2Hz), dd (J~9,2Hz), d (J~9Hz) Alpha-CH (q) Analysis->IsomerA NMR: d (J~8Hz), s (broad), d (J~8Hz) Different coupling pattern Analysis->IsomerC NMR: Triplet (CH2) + Triplet (CH2) MS: McLafferty Rearrangement

Caption: Structural differentiation logic based on aromatic proton coupling patterns and alkyl chain functionality.

Part 3: Detailed Analytical Protocols

Nuclear Magnetic Resonance ( H NMR)

This is the gold standard. The aromatic region provides a "fingerprint" for the substitution pattern.

Experimental Setup
  • Solvent: CDCl

    
     (Deuterated Chloroform) is standard. DMSO-
    
    
    
    may be used if solubility is an issue, but chemical shifts will vary.
  • Frequency: 400 MHz or higher recommended for clear resolution of meta couplings.

Diagnostic Criteria for Target Compound

The Target Compound possesses a 1,2,5-trisubstituted benzene ring .

  • H6 (Position 6): Located ortho to the carbonyl and meta to the bromine. It appears as a doublet with a small coupling constant (

    
     Hz). Shift: 
    
    
    
    ppm (deshielded by C=O).
  • H4 (Position 4): Located ortho to the bromine and meta to H6. It appears as a doublet of doublets (dd) due to ortho-coupling with H3 and meta-coupling with H6. Shift:

    
     ppm.
    
  • H3 (Position 3): Located ortho to the methoxy group. It appears as a doublet (

    
     Hz). Shift: 
    
    
    
    ppm (shielded by OMe).
Comparison Table: Aromatic Region
IsomerH3 SignalH4 SignalH6 SignalKey Distinction
Target (5-Br) Doublet (

)
dd (

)
Doublet (

)
H6 is a meta-doublet.
Isomer A (4-Br) Singlet/Doublet (

)
--Doublet (

)
H3 is isolated (meta to H5). Pattern is d, dd, d or s, d, d depending on resolution.
Isomer B (3-Br) --Doublet (

)
Doublet (

)
Two ortho protons (H5, H6) and one isolated H4.
Aliphatic Region (Chain Isomerism)
  • Target (

    
    -bromo): 
    
    • 
       ppm: Quartet  (1H, CH-Br).
      
    • 
       ppm: Doublet  (3H, CH
      
      
      
      ).
  • Isomer C (

    
    -bromo): 
    
    • 
       ppm: Two Triplets  (CH
      
      
      
      -CH
      
      
      ).
    • Note: The absence of a quartet at >5.0 ppm immediately rules out the target.

Mass Spectrometry (GC-MS)

While NMR solves the regioisomerism, MS confirms the bromination state and alkyl structure.

  • Isotopic Pattern: The molecule contains two bromine atoms (one on ring, one on chain).

    • Look for the characteristic 1:2:1 intensity ratio for molecular ions

      
      , 
      
      
      
      , and
      
      
      at
      
      
      306, 308, 310 (approx).
  • Fragmentation (EI Source):

    • 
      -Cleavage:  The bond between the carbonyl carbon and the alpha-carbon is weak.
      
    • Target: Major fragment at

      
       213/215 (5-bromo-2-methoxybenzoyl cation). The loss of the bromoethyl group is characteristic.
      
    • Isomer C (

      
      -bromo):  May show a McLafferty rearrangement ion if 
      
      
      
      -hydrogens were present (not applicable here) or distinct loss of CH
      
      
      Br.

Part 4: Experimental Workflow (SOP)

Use this Standard Operating Procedure (SOP) to validate your sample.

Step 1: Physical Inspection & Solubility[3]
  • Appearance: The target is typically a white to off-white crystalline solid.

  • Solubility: Dissolve 10 mg in 0.7 mL CDCl

    
    . If insoluble, try DMSO-
    
    
    
    .
    • Checkpoint: If the sample is an oil, it may be impure or the

      
      -bromo isomer (which often has a lower MP).
      
Step 2: H-NMR Acquisition

Run a standard proton sequence (16 scans min).

  • Check 5.0 - 6.0 ppm: Do you see a quartet?

    • Yes: Proceed to Step 3.

    • No (Triplets seen): You have Isomer C (Chain isomer). Stop.

  • Check 3.8 - 4.0 ppm: Confirm the Methoxy singlet (3H).

Step 3: Aromatic Region Analysis

Expand the 6.5 - 8.0 ppm region.

  • Identify the proton ortho to the Methoxy (shielded, ~6.8 ppm). Is it a Doublet (

    
     Hz)?
    
    • Yes: Consistent with Target (H3).

    • No (Singlet): Suspect Isomer A (4-bromo).

  • Identify the most deshielded proton (H6).[3] Is it a Doublet with small coupling (

    
     Hz)?
    
    • Yes: Identity Confirmed.

    • No (Doublet with

      
       Hz):  Suspect Isomer B (3-bromo) or unsubstituted impurity.
      
Step 4: Reporting

Report the data in standard format:


H NMR (400 MHz, CDCl

):

7.75 (d,

Hz, 1H, Ar-H6), 7.55 (dd,

Hz, 1H, Ar-H4), 6.85 (d,

Hz, 1H, Ar-H3), 5.45 (q,

Hz, 1H, CH-Br), 3.92 (s, 3H, OCH

), 1.85 (d,

Hz, 3H, CH

).

Part 5: Synthesis Pathway & Impurity Origin

Understanding where isomers come from helps in preventing them.

SynthesisPath Start 1-(5-bromo-2-methoxyphenyl)propan-1-one (Precursor) Reagent Br2 / HBr / AcOH (Alpha-Bromination) Start->Reagent Target TARGET Alpha-Bromo Reagent->Target Major Path Impurity IMPURITY Over-bromination (Ring) or Beta-elimination Reagent->Impurity Side Reaction

Caption: Synthesis pathway highlighting the origin of potential impurities.

Mechanistic Note: The precursor 1-(5-bromo-2-methoxyphenyl)propan-1-one is usually synthesized via Friedel-Crafts acylation of 4-bromoanisole with propionyl chloride.

  • Regio-control: The methoxy group is a strong ortho/para director. The bromine is weakly deactivating but ortho/para directing.

  • Risk: If the starting material (4-bromoanisole) is impure (e.g., contains 2-bromoanisole), you will generate regioisomers at the very first step. Always QC your starting material.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • PubChem. (n.d.). 1-(5-bromo-2-methoxyphenyl)propan-1-one.[4] National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for trisubstituted benzene coupling patterns). Retrieved February 18, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Elemental Analysis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Elemental Analysis in Drug Discovery In the realm of pharmaceutical and chemical research, the precise characterization of n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Elemental Analysis in Drug Discovery

In the realm of pharmaceutical and chemical research, the precise characterization of novel synthesized compounds is paramount. Elemental analysis serves as a fundamental technique to determine the elemental composition of a sample, providing a quantitative measure of its purity and confirming its empirical formula. For halogenated organic compounds such as 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one, which are often key intermediates in the synthesis of bioactive molecules, accurate elemental analysis is a non-negotiable aspect of quality assurance. This guide delves into the elemental composition of the title compound and compares it with structurally related alternatives, offering a comprehensive overview for researchers in the field.

Theoretical Elemental Composition: A Comparative Analysis

The theoretical elemental composition of a compound is calculated based on its molecular formula and the atomic weights of its constituent elements. This data provides a baseline against which experimentally determined values can be compared to assess the purity and integrity of a synthesized compound.

Target Compound:

  • 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

  • Molecular Formula: C₁₀H₁₀Br₂O₂

  • Molecular Weight: 337.99 g/mol

Alternative Compounds for Comparison:

  • 2-Bromo-1-(4-methoxyphenyl)propan-1-one

    • Molecular Formula: C₁₀H₁₁BrO₂[1][2]

    • Molecular Weight: 243.10 g/mol [1][2]

  • 1-(5-bromo-2-methoxyphenyl)ethanone

    • Molecular Formula: C₉H₉BrO₂[3][4]

    • Molecular Weight: 229.07 g/mol [3][4]

The following table summarizes the theoretical elemental composition for the target compound and its alternatives.

CompoundMolecular FormulaCarbon (%)Hydrogen (%)Bromine (%)Oxygen (%)
2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one C₁₀H₁₀Br₂O₂35.532.9847.299.47
2-Bromo-1-(4-methoxyphenyl)propan-1-oneC₁₀H₁₁BrO₂49.414.5632.8613.17
1-(5-bromo-2-methoxyphenyl)ethanoneC₉H₉BrO₂47.203.9634.8913.97

This comparative data highlights how structural modifications, such as the number of bromine atoms and the length of the alkyl chain, significantly impact the elemental composition. Such theoretical values are the benchmark for experimental validation.

Experimental Verification: Combustion Ion Chromatography (CIC)

The determination of elemental composition, particularly for halogenated compounds, is reliably achieved through Combustion Ion Chromatography (CIC). This technique involves the complete combustion of the sample in an oxygen-rich atmosphere, followed by the absorption of the resulting gases into a solution and subsequent analysis by ion chromatography.

Experimental Workflow

The workflow for the elemental analysis of solid organobromine compounds via CIC is a systematic process designed to ensure complete conversion of the elements into detectable ionic species.

Elemental Analysis Workflow via CIC cluster_preparation Sample Preparation cluster_combustion Combustion cluster_absorption Absorption cluster_analysis Analysis weigh Accurate Weighing (1-5 mg) encapsulate Encapsulation in Combustible Sample Holder weigh->encapsulate introduce Introduction into Furnace (e.g., 1050°C) encapsulate->introduce combust Pyrohydrolytic Combustion (O₂/Ar atmosphere with water vapor) introduce->combust absorb Absorption of Gaseous Products (HBr, CO₂, H₂O) into Solution combust->absorb solution Absorption Solution (e.g., H₂O₂ solution) absorb->solution injection Injection into Ion Chromatograph solution->injection separation Anion-Exchange Separation (Br⁻) injection->separation detection Suppressed Conductivity Detection separation->detection quantification Quantification against Calibration Standards detection->quantification

Caption: Workflow for Elemental Analysis by Combustion Ion Chromatography.

Detailed Experimental Protocol

This protocol is based on established methods for the analysis of halogenated organic solids, such as those outlined in DIN EN 17813.[5]

1. Instrumentation:

  • Combustion system equipped with a furnace capable of reaching at least 1050°C, an automated boat drive, and a gas absorption unit.

  • Ion chromatograph (IC) with an anion-exchange column, a suppressed conductivity detector, and an eluent generator.

2. Reagents and Standards:

  • High-purity oxygen and argon.

  • Deionized water (18.2 MΩ·cm).

  • Hydrogen peroxide solution (e.g., 30 mg/L) as the absorption solution to ensure the conversion of any elemental bromine to bromide.

  • Certified bromide standard solution for calibration.

3. Sample Preparation:

  • Accurately weigh 1-5 mg of the solid sample (e.g., 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one) into a quartz or ceramic sample boat.

  • For volatile or liquid samples, an appropriate autosampler is used.

4. Combustion Procedure:

  • The sample boat is automatically introduced into the furnace.

  • A two-phase combustion process is typically employed:

    • Phase 1 (Vaporization): The sample is heated in an argon stream to vaporize volatile components.

    • Phase 2 (Oxidation): The temperature is increased to around 1050°C in a pure oxygen atmosphere to ensure complete combustion.[5]

  • Water vapor is introduced with the carrier gas to facilitate complete pyrohydrolytic conversion of the sample.[5][6]

5. Absorption:

  • The gaseous combustion products (containing HBr, CO₂, H₂O, etc.) are transferred to the absorption unit.

  • The gases are bubbled through the hydrogen peroxide absorption solution, where HBr is quantitatively trapped as bromide ions (Br⁻).

6. Ion Chromatography Analysis:

  • An aliquot of the absorption solution is automatically injected into the IC system.

  • The sample is passed through an anion-exchange column, which separates the bromide ions from other anions.

  • The separated bromide ions are detected by a suppressed conductivity detector.

  • The concentration of bromide is determined by comparing the peak area to a calibration curve generated from certified bromide standards.

7. Calculation of Bromine Content:

The weight percentage of bromine in the original sample is calculated using the following formula:

% Bromine = (Concentration of Br⁻ in solution (mg/L) × Volume of absorption solution (L)) / (Weight of sample (mg)) × 100

Conclusion and Outlook

This guide provides a foundational comparison of the theoretical elemental composition of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one and its structural analogs. The provided experimental protocol for Combustion Ion Chromatography offers a robust and reliable method for the experimental verification of these theoretical values. For researchers and professionals in drug development, the congruence between theoretical and experimental elemental analysis data is a critical checkpoint for compound validation, ensuring the integrity of subsequent research and development efforts. The application of such rigorous analytical techniques is indispensable for maintaining the high standards of scientific integrity and advancing the field of medicinal chemistry.

References

  • WebQC. (n.d.). Molar Mass, Molecular Weight and Elemental Composition Calculator. Retrieved from [Link]

  • Pearson. (n.d.). Element Mass % Calculator. Retrieved from [Link]

  • University of Manchester. (2025, April 15). Elemental Analysis tool. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Bromo-2-methoxyphenyl)ethanone. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Bromo-2-methoxyacetophenone. Retrieved from [Link]

  • University of Illinois. (n.d.). Elemental Composition Calculator. Retrieved from [Link]

  • MS Toolbox. (1999). Elemental Composition Calculator v1.1. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-methoxyphenyl)propan-1-one. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(5-bromo-2-methoxyphenyl)propan-1-one. Retrieved from [Link]

  • Analytik Jena. (n.d.). Application Note: Sample digestion for the determination of fluorine, chlorine, bromine and sulfur in solids from the environment. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Retrieved from [Link]

Sources

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